2-(4-Methoxyphenyl)-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESXRJGLIKNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354214 | |
| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-35-6 | |
| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a common and effective synthetic route and details the analytical techniques used to confirm the structure and purity of the target compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxybenzoic acid. The first step involves the formation of the corresponding hydrazide, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of this compound.
Synthesis of 4-Methoxybenzohydrazide
-
Materials: 4-methoxybenzoic acid, ethanol, hydrazine hydrate.
-
Procedure:
-
To a solution of 4-methoxybenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 4-methoxybenzohydrazide.
-
Synthesis of this compound
-
Materials: 4-methoxybenzohydrazide, triethyl orthoformate.
-
Procedure:
-
A mixture of 4-methoxybenzohydrazide (1 equivalent) and triethyl orthoformate (5 equivalents) is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess triethyl orthoformate is removed by distillation under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Commonly, phosphorus oxychloride can also be used as a cyclizing agent.[5]
Characterization Workflow
The structural confirmation and purity assessment of the synthesized this compound are carried out using a combination of spectroscopic techniques.
Data Presentation
The following tables summarize the key characterization data for this compound.
| Physical Properties | Value | Reference |
| Molecular Formula | C₉H₈N₂O₂ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Melting Point | Not available in search results | |
| Yield | Dependent on experimental conditions |
| FT-IR Spectral Data (cm⁻¹) | Assignment | Reference |
| ~3100-3000 | Aromatic C-H stretching | [5] |
| ~1610-1580 | C=N stretching of oxadiazole ring | [5] |
| ~1250 | Asymmetric C-O-C stretching (ether) | [7] |
| ~1050 | Symmetric C-O-C stretching (ether) | [7] |
| ~1100-1000 | C-O-C stretching of oxadiazole ring | [5] |
Note: The exact peak positions can vary slightly based on the experimental setup.
| ¹H NMR Spectral Data (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| Aromatic Protons | ~8.0-8.2 | Doublet | ~8.0 | 2H (ortho to oxadiazole) | [8][9] |
| Aromatic Protons | ~7.0-7.2 | Doublet | ~8.0 | 2H (meta to oxadiazole) | [8][9] |
| Methoxy Protons | ~3.9 | Singlet | - | 3H (-OCH₃) | [8][9] |
| Oxadiazole Proton | ~8.5-9.0 | Singlet | - | 1H (-CH of oxadiazole) |
| ¹³C NMR Spectral Data (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment | Reference |
| Oxadiazole Carbon | ~164 | C2 of oxadiazole | [8][10] |
| Oxadiazole Carbon | ~162 | C5 of oxadiazole | [8][10] |
| Aromatic Carbon | ~162 | C attached to -OCH₃ | [8][11] |
| Aromatic Carbons | ~128 | CH carbons (ortho to oxadiazole) | [8][11] |
| Aromatic Carbons | ~114 | CH carbons (meta to oxadiazole) | [8][11] |
| Aromatic Carbon | ~118 | C attached to oxadiazole | [8][11] |
| Methoxy Carbon | ~55 | -OCH₃ | [8][11] |
| Mass Spectrometry Data | m/z | Assignment | Reference |
| Molecular Ion Peak | [M]⁺ ~176 | C₉H₈N₂O₂ | [6] |
Biological Significance
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of biological activities. The presence of the methoxyphenyl group can further modulate this activity. While specific signaling pathways for this compound are not extensively documented, compounds with this core structure have been investigated for their potential as:
-
Antimicrobial agents: Targeting various bacterial and fungal strains.[1][2]
-
Anti-inflammatory agents: Potentially through the inhibition of inflammatory mediators.[1][4]
-
Anticancer agents: Exhibiting cytotoxicity against various cancer cell lines.[12]
The diverse biological profile of 1,3,4-oxadiazoles makes them a valuable scaffold for the development of new therapeutic agents.[3][4] Further research into the specific mechanisms of action and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
biological activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole derivatives
An In-Depth Technical Guide on the Biological Activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole Derivatives
Introduction
The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which is considered a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural versatility and favorable physicochemical properties of the 1,3,4-oxadiazole ring make it a key component in the design of novel therapeutic agents. This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 2-position of the 1,3,4-oxadiazole ring, exploring their synthesis, diverse biological activities, and underlying mechanisms of action. The presence of the methoxy group, a strong electron-donating substituent, often plays a crucial role in modulating the biological efficacy of these compounds.[3]
Synthesis of this compound Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents like carboxylic acids, acid chlorides, or carbon disulfide.[4][5] A widely used method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[5][6]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole
This protocol describes a specific example of synthesizing a this compound derivative.[6]
-
Reactant Preparation: An equimolar mixture of 4-methoxybenzoic acid (0.01 mol) and 4-methoxybenzhydrazide (0.01 mol) is prepared.
-
Reaction: The mixture is dissolved in phosphorus oxychloride (POCl₃, 25–30 ml) by gentle warming.
-
Reflux: The resulting solution is refluxed for approximately 12 hours.
-
Isolation: After reflux, the excess POCl₃ is distilled off. The concentrated reaction mixture is then carefully poured into crushed ice.
-
Purification: The solid that separates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization: The crude product is recrystallized from ethanol to yield the pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.[6]
Biological Activities
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways or the induction of apoptosis.[4][7][8]
For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine displayed potent activity against various cancer cell lines, including leukemia (K-562), melanoma (MDA-MB-435), colon cancer (HCT-15), and breast cancer (T-47D).[4] Another derivative, N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide, showed a potent antiproliferative effect against the HT-29 colon cancer cell line with an IC₅₀ of 0.018 µM.[7] The anticancer effects can be mediated through various mechanisms, including the inhibition of epidermal growth factor receptor (EGFR) and the disruption of signaling pathways like NF-κB.[4][7]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Name | Cell Line | Activity (IC₅₀ / GP) | Reference |
| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | IC₅₀: 0.018 µM | [7] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent (GP): 18.22 | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent (GP): 15.43 | [4] |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa (Cervical) | IC₅₀: 10.4 µg/mL | [9] |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 (Lung) | IC₅₀: 15.2 µg/mL | [9] |
| N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl) methyl)ethanamine (4a) | MCF-7 (Breast) | IC₅₀: ~1.2 mg/ml (~50% lethality) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[10][11]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole derivatives and incubated for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Inhibition of the EGFR signaling pathway by oxadiazole derivatives.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[12] Derivatives containing the 2-(4-methoxyphenyl) group have shown promising activity against various bacterial and fungal strains.[13] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Microbial Strain | Activity (MIC / Zone of Inhibition) | Reference |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Staphylococcus aureus | MIC: 4-32 µg/mL | [14][15] |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Escherichia coli | Moderate Activity | [13] |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Aspergillus niger | Significant Activity | [16] |
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol deriv. | Candida albicans | Significant Activity | [16] |
Note: Specific MIC or zone of inhibition values are often reported for a series of compounds within a study, showing a range of activities.
Experimental Protocol: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[17]
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.[18]
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMF or DMSO).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 26°C for 48-72 hours for fungi).[18]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The results are often compared to standard antibiotics (e.g., Ciprofloxacin, Ketoconazole).[13][18]
Caption: Workflow for the Agar Disc Diffusion antimicrobial assay.
Anti-inflammatory and Analgesic Activities
Several studies have reported the anti-inflammatory and analgesic potential of this compound derivatives.[19] These compounds are often evaluated in vivo using models like the carrageenan-induced paw edema test in rats. The presence of the methoxyphenyl group is often associated with enhanced anti-inflammatory effects. For example, the derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects in animal studies.[19]
Table 3: Anti-inflammatory Activity of Selected Derivatives
| Compound Name | Model | Activity (% Inhibition) | Reference |
| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Carrageenan-induced paw edema | Potent Activity | [19] |
| 2,5-disubstituted-1,3,4-oxadiazoles with flurbiprofen moiety | Heat-induced albumin denaturation | 70-74% Inhibition |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Animals (e.g., Wistar rats) are divided into groups: a control group, a standard drug group (e.g., Ibuprofen or Diclofenac sodium), and test groups for different doses of the oxadiazole derivatives.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and up to 12 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity of the compounds.
Anticonvulsant Activity
The 1,3,4-oxadiazole nucleus is a feature of several compounds with anticonvulsant properties.[3][20] Studies have shown that the introduction of electron-donating groups, such as a methoxy group on the phenyl ring, can improve anticonvulsant activity.[3] These compounds are typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively. The mechanism may involve interaction with benzodiazepine or GABAₐ receptors.[20][21]
Table 4: Anticonvulsant Activity of Selected Derivatives
| Compound Class | Model | Activity (ED₅₀) | Reference |
| 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives | scPTZ | Active | [20][22] |
| 2,5-Disubstituted 1,3,4-Oxadiazole Analogues | MES | Active | [3] |
| 6-((5-(alkylthio)-1,3,4-oxadiazol-2-yl)methoxy) deriv. | MES | ED₅₀: 8.9 mg/kg | [21] |
| 6-((5-(alkylthio)-1,3,4-oxadiazol-2-yl)methoxy) deriv. | scPTZ | ED₅₀: 10.2 mg/kg | [21] |
Experimental Protocol: Maximal Electroshock (MES) Test
-
Animal Preparation: Mice are grouped and administered the test compounds, a standard drug (e.g., Phenytoin), or a vehicle.
-
Induction of Seizure: After a predetermined time (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The ED₅₀ (median effective dose) can be calculated to quantify the potency.
References
- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a molecule of interest in medicinal chemistry and materials science. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a representative experimental protocol for its synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 - 9.10 | s | 1H | Oxadiazole-H (C5-H) |
| ~7.90 - 8.10 | d | 2H | Aromatic-H (ortho to oxadiazole) |
| ~7.00 - 7.20 | d | 2H | Aromatic-H (meta to oxadiazole) |
| ~3.80 - 3.90 | s | 3H | Methoxy (-OCH₃) |
Note: Predicted values are based on spectral data of similar 1,3,4-oxadiazole structures. The exact chemical shift of the oxadiazole proton can vary.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | Oxadiazole-C (C2) |
| ~162.0 | Oxadiazole-C (C5) |
| ~161.0 | Aromatic-C (para, attached to -OCH₃) |
| ~128.0 | Aromatic-C (ortho to oxadiazole) |
| ~116.0 | Aromatic-C (ipso, attached to oxadiazole) |
| ~114.0 | Aromatic-C (meta to oxadiazole) |
| ~55.5 | Methoxy (-OCH₃) |
Note: Predicted values are based on spectral data of analogous compounds. For instance, the carbon atoms of the oxadiazole ring in similar structures typically appear in the 161-165 ppm range.[1]
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (Aromatic) |
| ~2950 - 2850 | Medium | C-H stretching (Aliphatic, -OCH₃) |
| ~1610 - 1580 | Strong | C=N stretching (Oxadiazole ring) |
| ~1550 - 1450 | Strong | C=C stretching (Aromatic ring) |
| ~1250 - 1200 | Strong | C-O-C stretching (Asymmetric, Aryl ether) |
| ~1100 - 1000 | Strong | C-O-C stretching (Symmetric, Aryl ether) and Oxadiazole ring vibrations |
Note: The IR spectrum of the related compound 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole shows characteristic bands in these regions.[2]
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Interpretation |
| 176 | Molecular Ion [M]⁺ |
| 135 | [M - CH₃-N=O]⁺ or [4-methoxyphenyl-C≡N]⁺ |
| 107 | [4-methoxyphenyl]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern is predicted based on the general behavior of 1,3,4-oxadiazoles under electron impact, which often involves cleavage of the heterocyclic ring.
Experimental Protocols
The synthesis of this compound typically involves the cyclization of a corresponding hydrazide derivative.
Synthesis of this compound
This procedure outlines a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted for the target molecule.
Materials:
-
4-Methoxybenzoyl hydrazide
-
Triethyl orthoformate
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of 4-methoxybenzoyl hydrazide (1 equivalent) and triethyl orthoformate (2-3 equivalents) in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Spectroscopic Characterization Methods
The synthesized compound should be characterized using the following standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.[2]
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectroscopic Analysis
This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.
Caption: Workflow for spectroscopic characterization.
References
physical and chemical properties of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The methoxyphenyl group attached to the oxadiazole ring can influence the molecule's electronic properties and its interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its closely related derivatives is presented below. It is important to note that experimental data for the specific title compound is limited in the public domain, and some properties are predicted or inferred from similar structures.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole | Notes |
| Molecular Formula | C₉H₈N₂O₂ | C₁₆H₁₄N₂O₃ | |
| Molecular Weight | 176.17 g/mol | 282.29 g/mol [1] | |
| Appearance | Not explicitly reported; likely a solid | Yellow blocks[1] | 1,3,4-Oxadiazole derivatives are typically crystalline solids. |
| Melting Point | Not explicitly reported | Not explicitly reported in the provided text | The melting point of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents. |
| Boiling Point | Not explicitly reported | Not explicitly reported | Generally high due to the aromatic nature and polarity. |
| Solubility | Not explicitly reported | Recrystallized from ethanol[1] | Aryl-substituted 1,3,4-oxadiazoles generally have low solubility in water but are soluble in common organic solvents.[2] |
Synthesis and Characterization
The synthesis of this compound typically proceeds through the cyclization of a corresponding acylhydrazide. A general and widely used method is the dehydrative cyclization of 4-methoxybenzohydrazide with a suitable cyclizing agent.
Experimental Protocols
Synthesis of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole (A representative protocol for a closely related compound) [1]
This protocol describes the synthesis of a symmetrical 1,3,4-oxadiazole and can be adapted for the synthesis of the title compound by using a different starting material in the second step of a two-step synthesis (not detailed here).
-
Reaction Setup: An equimolar mixture of 4-methoxybenzoic acid (0.01 mol) and 4-methoxybenzhydrazide (0.01 mol) is dissolved in phosphorus oxychloride (POCl₃, 25–30 ml) with gentle warming.
-
Reflux: The resulting solution is refluxed for approximately 12 hours.
-
Work-up: After cooling, the excess POCl₃ is removed by distillation. The reaction mixture is then carefully poured into crushed ice.
-
Isolation: The solid that separates is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product is recrystallized from ethanol to yield pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.
To synthesize the title compound, this compound, one would typically start from 4-methoxybenzohydrazide and react it with a source for the second carbon of the oxadiazole ring, such as triethyl orthoformate, followed by cyclization.
Characterization Data
The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for similar compounds.
Table 2: Spectral Data for 1,3,4-Oxadiazole Derivatives
| Technique | Key Features and Representative Data |
| ¹H NMR | Aromatic protons of the methoxyphenyl group typically appear as doublets in the range of δ 7.0-8.0 ppm. The methoxy group protons will be a singlet around δ 3.8-3.9 ppm. The proton on the oxadiazole ring (for the title compound) would likely appear as a singlet in the aromatic region. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the methoxy protons appear as a singlet at δ 3.87 ppm.[3] |
| ¹³C NMR | The carbon atoms of the 1,3,4-oxadiazole ring typically resonate in the range of δ 160-165 ppm. Aromatic carbons of the methoxyphenyl group will appear in the δ 114-160 ppm region. The methoxy carbon will be around δ 55 ppm. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, the oxadiazole carbons appear at δ 164.0 and 162.5 ppm, and the methoxy carbon at δ 56.0 ppm.[3] |
| FT-IR (cm⁻¹) | Characteristic peaks include C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹, C-O-C stretching of the oxadiazole ring and the methoxy group in the range of 1050-1250 cm⁻¹, and aromatic C-H stretching above 3000 cm⁻¹. For a related compound, 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a peak at 1602 cm⁻¹ is observed.[3] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. Fragmentation patterns often involve the cleavage of the oxadiazole ring. |
Biological Activities and Potential Mechanisms of Action
The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic applications.
Anticancer Activity
Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives. The proposed mechanisms of action are diverse and often depend on the specific substituents on the oxadiazole ring.
-
Enzyme Inhibition: Some 1,3,4-oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and STAT3.[4]
-
Apoptosis Induction and Cell Cycle Arrest: Certain derivatives have been found to induce programmed cell death (apoptosis) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.[5]
-
NF-κB Signaling Pathway: The NF-κB signaling pathway is crucial for cancer cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been shown to interfere with this pathway.[5]
A study on N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, a close analog of the title compound, demonstrated significant activity against various cancer cell lines, including leukemia, melanoma, and colon cancer.[6]
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is also a common feature in compounds with antimicrobial properties.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus.[7][8]
-
Bactericidal Activity: Certain derivatives exhibit bactericidal activity, meaning they directly kill bacteria.[7][8] The mechanism may involve the disruption of essential cellular processes.
The broad spectrum of biological activities highlights the potential of the 1,3,4-oxadiazole scaffold in the development of new therapeutic agents.
Visualizations
Synthesis Workflow
Caption: General synthetic route to 2-aryl-1,3,4-oxadiazoles.
Potential Anticancer Mechanisms
Caption: Potential molecular targets and outcomes of 1,3,4-oxadiazoles in cancer.
Conclusion
This compound is a molecule of significant interest due to its structural relation to a class of compounds with diverse and potent biological activities. While specific experimental data for this exact compound is not extensively available, the general properties and synthetic routes can be inferred from its derivatives. The 1,3,4-oxadiazole core, coupled with the methoxyphenyl substituent, presents a promising scaffold for the design and development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and to explore its full therapeutic potential.
References
- 1. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Methoxyphenyl)-1,3,4-oxadiazole (EVT-1651161) | 42966-95-0 [evitachem.com]
- 3. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide focuses on a key derivative, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, providing a comprehensive overview of its synthesis, characterization, and pharmacological properties. This document details established synthetic protocols, summarizes quantitative biological data from closely related analogs, and explores its potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
Heterocyclic compounds containing the 1,3,4-oxadiazole ring are of significant interest in drug discovery due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the 4-methoxyphenyl substituent on this scaffold has been shown to modulate these biological effects, making this compound and its derivatives promising candidates for further investigation. This guide aims to provide a detailed technical overview of this specific chemical entity.
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines or by the reaction of acid hydrazides with carboxylic acids or their derivatives, often utilizing a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
General Synthetic Workflow
The primary route to synthesizing this compound involves a multi-step process beginning with the formation of a hydrazide, followed by acylation and subsequent cyclization. A representative workflow is depicted below.
References
- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary pharmacological screening of 2-(4-methoxyphenyl)-1,3,4-oxadiazole and its closely related derivatives. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with compounds containing this moiety exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document consolidates available data on the synthesis, in vitro, and in vivo activities of derivatives of the title compound, offering insights for further research and development.
Synthesis of this compound Derivatives
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including those with a 4-methoxyphenyl group, typically involves the cyclization of an appropriate acid hydrazide.[5][6] A common synthetic route involves the reaction of 4-methoxybenzhydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). For instance, the synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole is achieved by refluxing an equimolar mixture of 4-methoxybenzoic acid and 4-methoxybenzhydrazide in POCl₃.[6]
A general workflow for the synthesis is depicted below:
Pharmacological Activities
While specific preliminary screening data for the parent compound, this compound, is limited in the reviewed literature, several of its derivatives have been synthesized and evaluated for various pharmacological activities.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. For example, 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole exhibited potent anti-inflammatory effects in animal studies.[1] Another derivative, Ox-6a, which possesses a methoxy phenyl substitution, also showed good anti-inflammatory activity.[7]
| Compound | Activity | Model | Result | Reference |
| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Anti-inflammatory | Rodent models | More potent than other derivatives in the study | [1] |
| 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | Analgesic | Rodent models | More potent than other derivatives in the study | [1] |
| 2-(Flurbiprofen-substituted)-5-(4-methoxyphenyl)-1,3,4-oxadiazole derivative (Ox-6a) | Anti-inflammatory | Carrageenan-induced paw edema in rats | 74.52 ± 3.97% inhibition of edema after 12 h (at 10 mg/kg) | [7] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives with methoxyphenyl substitutions | Anti-inflammatory | Carrageenan-induced rat paw edema | Activity comparable to Indomethacin | [2] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives with methoxyphenyl substitutions | Analgesic | Acetic acid-induced writhing | Activity comparable to Acetylsalicylic acid | [2] |
Anticancer Activity
The 1,3,4-oxadiazole nucleus is a common scaffold in the design of anticancer agents.[8][9][10] While direct cytotoxic data for this compound was not found, a derivative, 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-6), was synthesized in a study focused on anticancer activity, although other derivatives in that series were the primary focus of the biological evaluation.[9] A series of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent exhibited moderate anticancer activity against the MCF-7 breast cancer cell line.[11] Another study on 1,3,4-oxadiazole derivatives showed that compounds with a 4-methoxyphenyl group had notable antiproliferative effects.[12]
| Compound | Cell Line | IC₅₀ (µM) | Activity | Reference |
| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives | MCF-7 | - | High cytotoxic activity | [11] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 | - | Reduced cell viability (64.0% to 73.2% at 10 µM after 24h) | [8] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | - | Reduced cell viability, more sensitive than HT-29 | [8] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 | <0.14 - 7.48 | Excellent cytotoxic profile with selectivity | [10] |
Antimicrobial Activity
1,3,4-oxadiazole derivatives are well-documented for their antimicrobial properties.[3][4][13][14] Studies have shown that these compounds can be effective against a range of bacterial and fungal strains. The antimicrobial activity is often attributed to the heterocycle acting as a bioisostere of amides and esters, which can enhance biological activity through hydrogen bonding interactions.[13]
| Compound Class | Organism(s) | Activity Metric | Result | Reference |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | MIC | 4 to 32 µg/ml | [13][14] |
| 1,3,4-Oxadiazole derivatives | S. aureus | Biofilm Inhibition | 8 to 32 µg/ml | [13][14] |
| Benzothiazepine/benzodiazepine derivatives of aryl-1,3,4-oxadiazole | P. aeruginosa, S. aureus | - | Stronger than ampicillin | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of pharmacological screening results. Below are generalized protocols for key in vitro assays, based on common practices for screening oxadiazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with the culture medium to achieve the desired final concentrations. The cells are then treated with these dilutions.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.
Protocol Details:
-
Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.[15]
-
pH Adjustment: The pH of the mixture is adjusted to 6.3 using 1N HCl.
-
Incubation and Heating: The samples are first incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.[15]
-
Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated and compared with a standard anti-inflammatory drug like diclofenac sodium.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol Details:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The wells containing the serially diluted compound are inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives indicate significant potential for anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This technical guide provides a foundational understanding of the synthesis and preliminary pharmacological profile of this class of compounds. Further in-depth screening of this compound and a broader range of its derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action. The provided experimental protocols can serve as a basis for conducting such systematic investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thaiscience.info [thaiscience.info]
The Structural Blueprint for Efficacy: A Deep Dive into the Structure-Activity Relationships of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole Analogues
A Technical Guide for Researchers and Drug Development Professionals
The 1,3,4-oxadiazole scaffold, particularly when substituted with a 4-methoxyphenyl group at the 2-position, represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-methoxyphenyl)-1,3,4-oxadiazole analogues, offering insights into the chemical modifications that enhance their therapeutic potential. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes critical pathways and workflows to aid in the rational design of novel therapeutics.
Core Structure and Biological Significance
The this compound core is a versatile pharmacophore, with analogues exhibiting significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent planarity and electronic characteristics of the 1,3,4-oxadiazole ring, combined with the electron-donating nature of the methoxy group on the phenyl ring, contribute to favorable interactions with various biological targets. The structure-activity relationship of this class of compounds is critically dependent on the nature and position of substituents on both the 1,3,4-oxadiazole ring and the peripheral phenyl moieties.
Structure-Activity Relationship Analysis
The biological activity of this compound analogues is profoundly influenced by the substituents at the 5-position of the oxadiazole ring and modifications to the 4-methoxyphenyl group.
Anticancer Activity
The anticancer potential of this class of compounds has been extensively explored against various cancer cell lines. The SAR studies suggest that the nature of the substituent at the 5-position of the oxadiazole ring plays a pivotal role in determining the cytotoxic potency and selectivity.
For instance, the introduction of an N-aryl amine at the 5-position has yielded promising results. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has demonstrated significant anticancer activity against a panel of cancer cell lines, including leukemia, melanoma, and breast cancer.[4][5] This highlights the importance of a substituted aryl amine moiety for enhanced anticancer efficacy. In some cases, the presence of a 4-methoxyphenyl substitution at the 5th position of the oxadiazole ring has shown more significant results compared to other substitutions like 4-chlorophenyl or 3,4-dimethoxyphenyl groups.[6]
Furthermore, the substitution on the N-aryl ring is also crucial. For example, dimethyl substitution on the phenyl ring attached to the amino group at the 5-position of the oxadiazole was found to be favorable for activity.
Anti-inflammatory Activity
Several this compound derivatives have been investigated for their anti-inflammatory potential. The introduction of specific aryl and acetyl groups at the 3 and 5-positions of the oxadiazole ring has been shown to modulate this activity. For example, the derivative 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole has exhibited potent anti-inflammatory effects.[7] This suggests that the presence of a substituted phenoxymethyl side chain at the 5-position, along with an acetyl group, contributes significantly to the anti-inflammatory properties.
Antimicrobial Activity
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a well-established framework for the development of antimicrobial agents.[8] The SAR in this context often points towards the importance of lipophilicity and the ability to form hydrogen bonds. While specific data for 2-(4-methoxyphenyl) analogues is part of a broader class, the general trend indicates that substitutions at the 5-position with other heterocyclic rings or functional groups that enhance cellular uptake and target interaction are beneficial for antibacterial and antifungal activities.
Quantitative Data Summary
To facilitate a comparative analysis of the biological activities of various this compound analogues, the following tables summarize the key quantitative data from published studies.
| Compound ID | Structure/Substituent at 5-position | Biological Activity | Cell Line/Organism | Quantitative Data (e.g., GP%, IC50, MIC) | Reference |
| 4s | N-(2,4-Dimethylphenyl)amino | Anticancer | K-562 (Leukemia) | GP = 18.22% | [4][5] |
| Anticancer | MDA-MB-435 (Melanoma) | GP = 15.43% | [4][5] | ||
| Anticancer | T-47D (Breast Cancer) | GP = 34.27% | [4][5] | ||
| Anticancer | HCT-15 (Colon Cancer) | GP = 39.77% | [4][5] | ||
| - | 3-acetyl-5-[(4-chloro-3-methylphenoxy)methyl] (dihydro-oxadiazole) | Anti-inflammatory | Rodents | Potent activity | [7] |
GP = Growth Percent; IC50 = Half maximal inhibitory concentration; MIC = Minimum inhibitory concentration.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound analogues.
Synthesis of this compound Analogues (General Procedure)
A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or diacylhydrazines.[9]
-
Esterification: A substituted aromatic acid is esterified, typically using Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.
-
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in an alcoholic solvent to yield the corresponding acid hydrazide.
-
Cyclization: The acid hydrazide is subsequently reacted with a carboxylic acid or its derivative (e.g., acid chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclodehydration and formation of the 1,3,4-oxadiazole ring.[9]
In Vitro Anticancer Activity Screening (NCI-60 Protocol)
The anticancer activity of the synthesized compounds is often evaluated using the National Cancer Institute's (NCI) 60-cell line screening protocol.
-
Cell Culture: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: The cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single high dose (e.g., 10⁻⁵ M) and incubated for an additional 48 hours.
-
Cell Viability Assay: After the incubation period, the cells are fixed in situ with trichloroacetic acid. The cellular protein is stained with Sulforhodamine B (SRB).
-
Data Analysis: The absorbance is read on an automated plate reader. The percentage growth (GP) is calculated for each cell line. A GP value of less than 100 indicates growth inhibition, while a value of zero indicates cytostasis, and a negative value indicates cytotoxicity.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The anti-inflammatory activity of the compounds is frequently assessed in rodents using the carrageenan-induced paw edema model.[10]
-
Animal Model: Wistar rats or Swiss albino mice are used for the study.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specified time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v in saline) is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group by comparing the increase in paw volume of the treated animals with that of the control group.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the structure-activity relationship of this compound analogues.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogues.
Caption: Key substitutions at the 5-position of the this compound core and their general impact on anticancer activity.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical role of specific substitutions in modulating the biological activity of these analogues. A systematic approach to modifying the substituents at the 5-position of the oxadiazole ring, as well as on the peripheral phenyl groups, guided by the quantitative data and mechanistic understanding, will be instrumental in the development of next-generation drug candidates with enhanced efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of biological activities. Within this class, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives have emerged as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Potential Therapeutic Targets and Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, positioning them as versatile leads in drug discovery. The primary therapeutic areas of interest include oncology, anti-inflammatory, antimicrobial, and neurodegenerative diseases.
Anticancer Activity
The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.
Key Anticancer Targets:
-
Enzyme Inhibition: These compounds have been found to inhibit enzymes crucial for cancer cell survival and proliferation, such as histone deacetylase (HDAC), telomerase, and thymidylate synthase.[1]
-
Growth Factor Receptor Inhibition: Inhibition of growth factor receptors like the epidermal growth factor receptor (EGFR) is another key mechanism.[2] This can disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for tumor growth and survival.
-
Apoptosis Induction: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of the NF-κB signaling pathway.[2]
-
Matrix Metalloproteinase (MMP) Inhibition: Some derivatives exhibit inhibitory activity against MMPs, which are involved in tumor invasion and metastasis.
Quantitative Data: Anticancer Activity
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | 0.018 | Antiproliferative |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | - | Apoptosis induction, NF-κB inhibition[2] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | EGFR inhibition[2] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia), MDA-MB-435 (Melanoma), HCT-15 (Colon), T-47D (Breast) | - (Growth Percent reported) | Cytotoxic |
Anti-inflammatory Activity
Chronic inflammation is a key factor in a multitude of diseases. Derivatives of this compound have shown significant anti-inflammatory effects, primarily by targeting the enzymes involved in the arachidonic acid cascade.
Key Anti-inflammatory Targets:
-
Cyclooxygenase (COX) Inhibition: These compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Lipoxygenase (LOX) Inhibition: Inhibition of LOX enzymes, which produce inflammatory leukotrienes, is another important mechanism.
Quantitative Data: Anti-inflammatory Activity
| Compound Derivative | Target | IC50 (µM) |
| Various 3-(5-phenyl/phenylamino-[1,3,4]oxadiazol-2-yl)-chromen-2-one derivatives | COX-1 / COX-2 | - (Reported as non-selective inhibitors) |
| Novel 2,5-disubstituted-1,3,4-oxadiazoles | - | - (% inhibition of edema reported) |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Compound Derivative | Microorganism | MIC (µg/mL) |
| N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) | Staphylococcus aureus | 4 - 16 |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamide (OZE-II) | Staphylococcus aureus | 4 - 16 |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | Staphylococcus aureus | 8 - 32 |
Enzyme Inhibition
Beyond the targets mentioned above, these oxadiazole derivatives have shown inhibitory activity against other enzymes with therapeutic relevance.
Key Enzyme Targets:
-
Butyrylcholinesterase (BChE): Selective inhibition of BChE is a potential therapeutic strategy for Alzheimer's disease.
-
α-Amylase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.
Quantitative Data: Enzyme Inhibition
| Compound Derivative | Enzyme | IC50 (µM) |
| 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivative (13s) | Butyrylcholinesterase (BChE) | 11.01[2][3] |
| 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives (3a, 3j) | α-amylase | 16.34 ± 2.67, 16.64 ± 1.12 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acid hydrazide with a carboxylic acid or its derivative.
Materials:
-
4-Methoxybenzohydrazide
-
Substituted aromatic carboxylic acid
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Appropriate solvent (e.g., ethanol, glacial acetic acid)
Procedure:
-
A mixture of 4-methoxybenzohydrazide and a substituted aromatic carboxylic acid is refluxed in the presence of a dehydrating agent like POCl₃.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
DMEM/MEM medium supplemented with 10% FBS
-
96-well flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO (0.2%)
-
MTT reagent (1 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed 50,000 cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours in a CO₂ incubator.
-
Add 100 µL of the test compound at various concentrations (e.g., 12.5, 25, 50, 100 µM) to the wells in triplicate. Control wells should receive the medium with 0.2% DMSO.
-
Incubate the plate for 24, 48, or 72 hours.[3]
-
After incubation, remove the drug-containing medium and wash the cells with 200 µL of PBS.
-
Add 100 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[3]
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standardized microbial inoculum
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform a two-fold serial dilution of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.
Materials:
-
Butyrylcholinesterase (BChE) enzyme
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the BChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (BTCI) and DTNB.
-
The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the increase in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationships of the therapeutic effects of this compound derivatives.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
literature review of 1,3,4-oxadiazole derivatives
An In-depth Technical Guide to 1,3,4-Oxadiazole Derivatives: Synthesis, Pharmacological Activity, and Therapeutic Potential
Introduction
The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1][2] This scaffold is a cornerstone in medicinal chemistry due to its unique physicochemical properties and its ability to act as a bioisostere for carboxylic acid, ester, and carboxamide groups.[1] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[3][4][5] Their structural versatility and ability to interact with various biological targets have made them privileged structures in drug discovery.[3] This technical guide provides a comprehensive , focusing on their synthesis, mechanisms of action, and therapeutic applications, with a special emphasis on quantitative data and experimental methodologies for researchers and drug development professionals.
Synthetic Methodologies
The synthesis of the 1,3,4-oxadiazole ring is a well-established area of organic chemistry, with several reliable methods available. The most common approaches involve the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.
Key Experimental Protocols
1. Cyclodehydration of N,N'-diacylhydrazines: This is the most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
-
Protocol:
-
Starting Materials: An acylhydrazide and a carboxylic acid (or acid chloride).
-
Step 1: Formation of Diacylhydrazine: The acylhydrazide is reacted with a carboxylic acid or its derivative (like an acid chloride) to form an intermediate N,N'-diacylhydrazine. When using a carboxylic acid, a coupling agent such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) is often employed.[6]
-
Step 2: Cyclization: The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or tosyl chloride (TsCl) with a base.[6][7]
-
Reaction Conditions: The reaction is typically carried out in an appropriate solvent, and the temperature and reaction time are controlled to facilitate the formation of the oxadiazole ring.[3]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
-
2. Oxidative Cyclization of Acylhydrazones: This method provides an efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
-
Protocol:
-
Starting Materials: An acylhydrazide and an aldehyde.
-
Step 1: Condensation: The acylhydrazide is condensed with an aldehyde to form an acylhydrazone intermediate.
-
Step 2: Oxidative Cyclization: The intermediate is then cyclized in the presence of an oxidizing agent. Various reagents can be used, such as ceric ammonium nitrate (CAN), trichloroisocyanuric acid (TCCA), or a combination of nano-zinc oxide and titanium dioxide.[6][8]
-
Reaction Conditions: The reaction is often performed in a solvent like dichloromethane or ethanol at room or reflux temperature.[6]
-
Purification: The product is isolated and purified via column chromatography or recrystallization.
-
3. Synthesis of 5-Substituted-2-amino-1,3,4-oxadiazoles:
-
Protocol:
-
Starting Materials: An arylamine and carboxylic acid derivatives.
-
Methodology: The synthesis is achieved by treating an arylamine with carboxylic acid derivatives in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride.[3] This method can also be performed via the oxidative cyclization of semicarbazones using bromine in acetic acid.[9]
-
Reaction Conditions: The reaction requires controlled temperature and time to ensure the efficient formation of the 2-amino-1,3,4-oxadiazole ring.[3]
-
Below is a generalized workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Pharmacological Activities and Mechanisms of Action
1,3,4-Oxadiazole derivatives are recognized for their wide spectrum of biological activities. Their ability to interact with various enzymes and receptors makes them promising candidates for drug development.[3]
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-proliferative effects against numerous cancer cell lines.[5][10] Their mechanisms of action are diverse and target various points in cancer cell proliferation and survival pathways.[9][11][12]
-
Enzyme Inhibition: They are known to inhibit enzymes crucial for cancer growth, such as histone deacetylase (HDAC), telomerase, topoisomerase, and thymidylate synthase.[9][13]
-
Growth Factor Receptor Inhibition: Certain derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR-2) and focal adhesion kinase (FAK), thereby impeding tumor angiogenesis and metastasis.[10][11]
-
Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][14]
-
Induction of Apoptosis: Many derivatives induce programmed cell death (apoptosis) in cancer cells through various pathways, including caspase-3 activation and mitochondrial membrane depolarization.[13]
The diagram below illustrates the primary mechanisms of anticancer action.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cell Line | Activity Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 4h | A549 (Lung) | Cytotoxicity | <0.14 | [13] |
| 4f, 4i, 4k, 4l | A549 (Lung) | Cytotoxicity | 1.59–7.48 | [13] |
| 4g, 4h | C6 (Glioma) | Antiproliferative | 8.16, 13.04 | [13] |
| 4h, 4l | - | MMP-9 Inhibition | 1.65, 2.55 | [13] |
| Compound 13 | HepG2 (Liver) | Cytotoxicity | - | [10] |
| Compound 36 | HepG2 (Liver) | Thymidylate Synthase Inhibition | 30x stronger than 5-fluorouracil | [10] |
| Compound 7-9 | HT29 (Colon) | Cytotoxicity | 1.3–2.0 | [5] |
| Compound 10 | HT-29, HepG2 | Cytotoxicity | 0.78, 0.26 | [5] |
| Compound 26 | MCF-7, A549, MDA-MB-231 | EGFR Inhibition | 0.34–2.45 | [5] |
| Compound 3e | MDA-MB-231 (Breast) | Cytotoxicity | - |[14] |
Antimicrobial Activity
1,3,4-oxadiazole derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[15][16] The antimicrobial effect is partly attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers in microbial cells.[17]
-
Antibacterial: Many derivatives show significant activity against strains like Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Escherichia coli.[15][17][18]
-
Antifungal: Good antifungal activity has been reported against species such as Candida albicans.[19]
-
Antitubercular: Certain derivatives exhibit excellent activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) as low as 4 µg/mL.[1]
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Organism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| OZE-I | S. aureus strains | Antibacterial | 4–16 | [17] |
| OZE-II | S. aureus strains | Antibacterial | 4–16 | [17] |
| OZE-III | S. aureus strains | Antibacterial | 8–32 | [17] |
| Compound 123 | Mycobacterium | Anti-mycobacterial | 6.25 | [1] |
| Derivative with Cl group | M. tuberculosis H₃₇RV | Anti-mycobacterial | 4 | [1] |
| Compound 14a, 14b | Gram-positive & Gram-negative bacteria | Antibacterial | Significant | [19] |
| Compound 5e | M. tuberculosis | Antitubercular | 0.46 |[4] |
Anti-inflammatory Activity
Many 1,3,4-oxadiazole derivatives possess significant anti-inflammatory and analgesic properties, often with reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[20][21][22] The proposed mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the prostaglandin biosynthesis pathway.[21][23]
Table 3: Anti-inflammatory and Other Activities
| Compound Class/ID | Activity Type | Potency / IC₅₀ | Reference |
|---|---|---|---|
| Compounds 6, 9, 11 | Anti-inflammatory | Higher than ibuprofen | [20] |
| Biphenyl-4-yloxy acetic acid derivatives | Anti-inflammatory | Up to 81.81% inhibition | [20][24] |
| Compound 150 | Analgesic | More potent than diclofenac (81.86% activity) | [1] |
| Compound 151 | Analgesic | Equivalent to ibuprofen (70.37% activity) | [1] |
| Compounds 3e, 3f, 3i | Anti-inflammatory | Moderate activity | [8] |
| Compound 14b | Antioxidant | IC₅₀ = 15.15 µg/mL | [19] |
| Compounds 23a-c | MAO-B Inhibition | IC₅₀ = 0.039, 0.066, 0.045 µM |[19] |
Antiviral Activity
The 1,3,4-oxadiazole scaffold is present in clinically used antiviral drugs like Raltegravir, an HIV integrase inhibitor.[1][25] Research has shown that novel derivatives possess activity against various viruses, including Tobacco Mosaic Virus (TMV), by binding to viral coat proteins.[26][27][28]
Table 4: Antiviral Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Virus | Activity Metric | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| E12 | TMV | Curative Activity | 128.8 (vs. 296.4 for Ningnanmycin) | [26] |
| E12 | TMV | Protective Activity | 99.1 (vs. 307.6 for Ningnanmycin) | [26] |
| A9 | TMV | Antiviral Effect | Better than Ningnanmycin |[27] |
Conclusion
The 1,3,4-oxadiazole ring is a versatile and privileged scaffold in medicinal chemistry, giving rise to derivatives with a vast array of pharmacological activities.[4] The extensive research into their synthesis and biological evaluation has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][12][16][29] The ability to readily modify the core structure allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties, making them highly attractive for future drug design and development.[30] The quantitative data presented demonstrates potent activities across multiple therapeutic areas, underscoring the importance of continued research into this remarkable class of heterocyclic compounds.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. longdom.org [longdom.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. thaiscience.info [thaiscience.info]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 19. tandfonline.com [tandfonline.com]
- 20. rroij.com [rroij.com]
- 21. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. mdpi.com [mdpi.com]
- 26. Antiviral Activities of Novel Myricetin Derivatives Containing 1,3,4-Oxadiazole Bisthioether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry due to its diverse pharmacological activities. The following sections outline two distinct and effective synthetic methods, complete with experimental procedures, quantitative data, and workflow visualizations.
Introduction
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound moiety, in particular, is a key building block in the development of novel therapeutic agents. The protocols described herein provide reliable methods for the laboratory-scale synthesis of this important compound.
Data Presentation
The following table summarizes the quantitative data for two common synthesis protocols for 1,3,4-oxadiazole derivatives, which can be adapted for the synthesis of this compound.
| Parameter | Protocol 1: Oxidative Cyclization of Acylhydrazone | Protocol 2: Dehydrative Cyclization of Diacylhydrazine |
| Starting Materials | 4-Methoxybenzohydrazide, Triethyl orthoformate | 4-Methoxybenzoic acid, Hydrazine hydrate, 4-Methoxybenzoyl chloride |
| Key Reagents | Iodine, Potassium carbonate | Phosphorus oxychloride (POCl₃) |
| Solvent | Dimethylformamide (DMF) | Neat (excess POCl₃) |
| Reaction Temperature | Room Temperature to 80 °C | Reflux |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Purification Method | Recrystallization | Recrystallization |
| Product Appearance | White to off-white solid | Crystalline solid |
Experimental Protocols
Protocol 1: Oxidative Cyclization of N'-formyl-4-methoxybenzohydrazide
This protocol describes the synthesis of this compound via the oxidative cyclization of an acylhydrazone intermediate. This method is often favored for its mild reaction conditions and high yields.[1][2]
Materials:
-
4-Methoxybenzohydrazide
-
Triethyl orthoformate
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Formation of the Acylhydrazone: In a round-bottom flask, dissolve 4-methoxybenzohydrazide (1 equivalent) in a minimal amount of DMF. Add triethyl orthoformate (1.2 equivalents) to the solution. Stir the mixture at room temperature for 2 hours. The formation of the intermediate, N'-((ethoxymethylene)amino)-4-methoxybenzohydrazide, can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: To the reaction mixture, add potassium carbonate (2 equivalents) and iodine (1.1 equivalents). Heat the mixture to 80 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a cold solution of sodium thiosulfate to remove any residual iodine, followed by washing with deionized water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.
-
Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride
This protocol details the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for the target molecule by using an appropriate diacylhydrazine. This method involves a classical dehydrative cyclization using phosphorus oxychloride.[3][4]
Materials:
-
N,N'-diformylhydrazine or a suitable diacylhydrazine precursor
-
4-Methoxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add phosphorus oxychloride (10-15 mL per gram of diacylhydrazine).
-
Addition of Reactant: To the cooled POCl₃, slowly add the N'-(4-methoxybenzoyl)formohydrazide (1 equivalent). The diacylhydrazine can be prepared by reacting 4-methoxybenzohydrazide with formic acid or an activated formyl derivative.
-
Dehydrative Cyclization: Gently warm the mixture and then heat it to reflux for 6-12 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with caution.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. A solid precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Characterization: Dry the final product and confirm its identity and purity through melting point determination and spectroscopic analysis.
Visualizations
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of this compound.
Caption: General synthetic routes to this compound.
Caption: A typical experimental workflow for synthesis and purification.
References
One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, materials science, and polymer chemistry, owing to its diverse biological activities and unique photophysical properties. The development of efficient and straightforward synthetic methodologies for 2,5-disubstituted-1,3,4-oxadiazoles is therefore of significant interest. This document provides detailed application notes and protocols for several contemporary one-pot synthetic strategies, facilitating their application in research and development.
Introduction
Traditional multi-step syntheses of 2,5-disubstituted-1,3,4-oxadiazoles often involve the isolation of intermediates such as 1,2-diacylhydrazines or N-acylhydrazones, which can be time-consuming and may lead to lower overall yields.[1] One-pot methodologies offer significant advantages by minimizing reaction time, purification steps, and waste generation, thereby improving overall efficiency. This document outlines three distinct and robust one-pot protocols for the synthesis of this important class of compounds, each utilizing different catalytic systems and starting materials.
Protocol 1: Copper-Catalyzed Dual Oxidation of Arylacetic Acids and Hydrazides
This protocol describes a simple and efficient method for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles via a copper-catalyzed dual oxidation process under an oxygen atmosphere.[2][3] The key steps involve the oxidative decarboxylation of arylacetic acids and the oxidative functionalization of the imine C-H bond.[2][3] This method is advantageous due to its high yields and the avoidance of expensive ligands.[2][3]
Experimental Workflow
Caption: Workflow for the copper-catalyzed one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol
-
To a reaction tube, add the arylacetic acid (0.5 mmol), hydrazide (0.5 mmol), and copper(II) acetate (10 mol%).
-
Add N,N-dimethylformamide (DMF, 2 mL) as the solvent.
-
Place the reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously under an oxygen atmosphere (using a balloon) for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Representative Data
| Entry | Arylacetic Acid (R¹) | Hydrazide (R²) | Product | Yield (%) |
| 1 | Phenylacetic acid | Benzohydrazide | 2,5-Diphenyl-1,3,4-oxadiazole | 85 |
| 2 | 4-Methoxyphenylacetic acid | Benzohydrazide | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 82 |
| 3 | Phenylacetic acid | 4-Chlorobenzohydrazide | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 80 |
| 4 | 4-Nitrophenylacetic acid | 4-Nitrobenzohydrazide | 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole | 75 |
Protocol 2: One-Pot Synthesis-Functionalization from Carboxylic Acids using NIITP
This strategy provides streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids.[4][5] The method involves a two-stage, one-pot process: the formation of a monosubstituted 1,3,4-oxadiazole using N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed C-H arylation with an aryl iodide.[4][5] This approach is highly efficient and tolerates a wide range of functional groups on both the carboxylic acid and the aryl iodide.[4]
Experimental Workflow
Caption: Workflow for the one-pot synthesis-functionalization of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol
-
To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).[5]
-
Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).[5]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C for 3 hours.[5]
-
After this time, cool the reaction to room temperature.
-
Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), and cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv).[4]
-
Add additional anhydrous 1,4-dioxane (0.50 mL) to achieve a total concentration of 0.20 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C for 16 hours.[1]
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the 2,5-disubstituted-1,3,4-oxadiazole.
Representative Data
| Entry | Carboxylic Acid (R¹) | Aryl Iodide (R²) | Product | Yield (%) |
| 1 | Benzoic acid | Iodobenzene | 2,5-Diphenyl-1,3,4-oxadiazole | 85 |
| 2 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 81 |
| 3 | Cyclohexanecarboxylic acid | 4-Iodoanisole | 2-Cyclohexyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 76 |
| 4 | Thiophene-2-carboxylic acid | 3-Iodopyridine | 2-(Pyridin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | 65 |
Protocol 3: Microwave-Assisted Synthesis from Mono-arylhydrazides and Acid Chlorides
This protocol offers a rapid and convenient one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles by condensing mono-arylhydrazides with acid chlorides in hexamethylphosphoramide (HMPA) under microwave irradiation.[6] This method is notable for its high yields and short reaction times, and it does not require an additional acid catalyst or dehydrating agent.[6]
Experimental Workflow
Caption: Workflow for the microwave-assisted one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Detailed Experimental Protocol
-
In a microwave reaction vial, combine the mono-arylhydrazide (1 mmol) and the acid chloride (1.1 mmol).
-
Add hexamethylphosphoramide (HMPA) (2 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified power and temperature for a short duration (typically 2-5 minutes). The optimal conditions should be determined for each substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water to remove any residual HMPA.
-
Dry the product under vacuum to obtain the 2,5-disubstituted-1,3,4-oxadiazole. Further purification by recrystallization may be performed if necessary.
Representative Data
| Entry | Mono-arylhydrazide (R¹) | Acid Chloride (R²) | Product | Yield (%) |
| 1 | Benzohydrazide | Benzoyl chloride | 2,5-Diphenyl-1,3,4-oxadiazole | 92 |
| 2 | 4-Chlorobenzohydrazide | 4-Chlorobenzoyl chloride | 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole | 90 |
| 3 | Benzohydrazide | 4-Nitrobenzoyl chloride | 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole | 88 |
| 4 | Isonicotinohydrazide | Benzoyl chloride | 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 85 |
Conclusion
The one-pot protocols presented herein offer efficient, versatile, and scalable methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. These methodologies cater to a variety of starting materials and employ different catalytic systems, providing researchers with a range of options to suit their specific synthetic needs. The detailed experimental procedures and representative data are intended to facilitate the adoption of these modern synthetic techniques in both academic and industrial research settings, particularly in the field of drug discovery and materials science.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays Using 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(4-methoxyphenyl)-1,3,4-oxadiazole and its derivatives in antimicrobial assays. The information is curated for professionals in drug discovery and microbiology, offering detailed protocols and data presentation to facilitate research and development.
Application Notes
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of the 1,3,4-oxadiazole ring is a key feature in several commercially available drugs.[3] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5]
While specific antimicrobial data for this compound is not extensively available in the reviewed literature, the data on structurally similar compounds suggest that this molecule is a promising candidate for antimicrobial screening. The methoxy group on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which may, in turn, affect its transport across microbial cell membranes and its interaction with biological targets.
This document provides protocols for two standard antimicrobial susceptibility testing methods: the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Assay for assessing the zone of inhibition. These protocols can be adapted for screening this compound and its novel derivatives.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of various 1,3,4-oxadiazole derivatives from published studies. This data for structurally related compounds can serve as a reference for interpreting the results of new assays involving this compound.
Note: The following data is for derivatives of 1,3,4-oxadiazole and not specifically for this compound, for which specific data was not found in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole | Pseudomonas aeruginosa | - | [6] |
| 2-(3-isopropylphenyl)-5-tosyl-1,3,4-oxadiazole | Enterobacter aerogenes | - | [6] |
| 2-(2-ethylphenyl)-5-tosyl-1,3,4-oxadiazole | Escherichia coli | - | [6] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Staphylococcus aureus | 0.37 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Pseudomonas aeruginosa | 1.11 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Candida albicans | 0.37 | [7] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | - | [8] |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Klebsiella pneumonia | - | [8] |
| LMM5 (a 1,3,4-oxadiazole derivative) | Candida albicans | 32 | [9] |
| LMM11 (a 1,3,4-oxadiazole derivative) | Candida albicans | 32 | [9] |
Table 2: Zone of Inhibition of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Staphylococcus aureus | 20 | 19 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Bacillus subtilis | 20 | 10 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Escherichia coli | 20 | 11 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Pseudomonas aeruginosa | 20 | 10 | [7] |
| 1,2-bis(4-nitro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)disulfane | Candida albicans | 20 | 18 | [7] |
| OXA-3 (4-chlorophenyl substituent) | E. coli, S. aureus, P. aeruginosa, C. albicans | 100 | Not specified, but showed a clear zone |
Experimental Protocols
Detailed methodologies for two key antimicrobial assays are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to achieve a range of desired concentrations.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control well (broth + inoculum + standard antibiotic), a negative control well (broth + inoculum + solvent), and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the demonstrated anticancer activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives across various cancer cell lines. The information compiled herein, supported by detailed experimental protocols and visual diagrams, is intended to facilitate further research and development of this chemical scaffold as a potential therapeutic agent.
Overview of Anticancer Activity
The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] Compounds incorporating the this compound moiety have been specifically investigated for their cytotoxic and antiproliferative properties. These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways implicated in cancer progression.[4][5][6] The anticancer mechanisms are diverse and can involve the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and various kinases.[4]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various this compound derivatives in different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Name/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 | Leukemia | - (GP: 18.22) | [4] |
| MDA-MB-435 | Melanoma | - (GP: 15.43) | [4] | |
| HCT-15 | Colon Cancer | - (GP: 39.77) | [4] | |
| T-47D | Breast Cancer | - (GP: 34.27) | [4] | |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | Hepatocellular Carcinoma | 27.5 | [5] |
| 2-(1H-Indol-3-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MDA-MB-231 | Breast Cancer | Not specified | [7] |
| HeLa | Cervical Cancer | Not specified | [7] | |
| KG1a | Acute Myelogenous Leukemia | Not specified | [7] | |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | HeLa | Cervical Cancer | >100 | [8] |
| A549 | Lung Cancer | >100 | [8] | |
| N-ethyl-N-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methyl)ethanamine (4a) | MCF-7 | Breast Cancer | ~1.2 mg/ml | [9] |
| 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)morpholine (4b) | MCF-7 | Breast Cancer | ~1.2 mg/ml | [9] |
| 2-(((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | Panc-1 | Pancreatic Cancer | Not specified | [10] |
| MCF-7 | Breast Cancer | Not specified | [10] |
*GP: Growth Percent as per NCI guidelines. A lower GP indicates higher sensitivity.
Key Mechanisms of Action
Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Several compounds have been demonstrated to trigger programmed cell death in cancer cells. This is often characterized by nuclear fragmentation, DNA laddering, and the activation of caspases.[6][8][11] One study showed that a novel 1,3,4-oxadiazole derivative induced apoptosis in HepG2 cells through the p53-mediated intrinsic pathway, involving the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-9 and caspase-3.[6]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases (e.g., G1, S, or G2/M), thereby preventing cell division.[12]
-
Inhibition of Signaling Pathways: The NF-κB signaling pathway, which is often aberrantly activated in cancer, has been identified as a target. For instance, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) was found to decrease the phosphorylation of IκB and p65, key components of the NF-κB pathway, in hepatocellular carcinoma cells.[5]
-
Enzyme Inhibition: The 1,3,4-oxadiazole scaffold is known to be a versatile inhibitor of various enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase and histone deacetylases (HDACs).[4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for evaluating the anticancer activity.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and apoptotic antiproliferative activity of novel dihydropyrimidine-5-carbonitrile/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the initial biological evaluation of the synthetic compound 2-(4-Methoxyphenyl)-1,3,4-oxadiazole. The protocols detailed below outline a tiered approach, beginning with broad-spectrum in vitro screening to identify potential anticancer, anti-inflammatory, and antimicrobial activities, followed by preliminary in vivo toxicity assessment.
Introduction
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[1][2][3][4] The specific compound, this compound, holds therapeutic promise due to its structural features. This document provides a detailed experimental design to systematically investigate its bioactivity.
Tier 1: Primary In Vitro Screening
The initial phase of testing involves a battery of in vitro assays to identify the primary biological effects of the compound. This approach allows for a rapid and cost-effective assessment of its potential across multiple therapeutic areas.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of the test compound.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) and a normal cell line (e.g., HEK293 [human embryonic kidney]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation:
| Cell Line | Incubation Time (h) | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | 24 | ||
| 48 | |||
| 72 | |||
| A549 | 24 | ||
| 48 | |||
| 72 | |||
| HeLa | 24 | ||
| 48 | |||
| 72 | |||
| HEK293 | 24 | ||
| 48 | |||
| 72 |
Protocol 2: In Vitro Anti-inflammatory Activity Assessment
This protocol evaluates the potential of this compound to inhibit key enzymes involved in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Signaling Pathway of Cyclooxygenase (COX) in Inflammation
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. atcc.org [atcc.org]
Application Note: Protocol for ¹H and ¹³C NMR Analysis of Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxadiazoles are a prominent class of five-membered heterocyclic compounds that feature one oxygen and two nitrogen atoms in the ring. The two main isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole, are key structural motifs in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of these compounds. This document provides a detailed protocol for the preparation and analysis of oxadiazole derivatives by ¹H and ¹³C NMR spectroscopy.
Experimental Protocols
Materials and Equipment
-
Sample: Synthesized oxadiazole derivative (solid or oil).
-
NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.
-
Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice depends on the sample's solubility.
-
Internal Standard: Tetramethylsilane (TMS).
-
Glassware: Small vials for dissolving the sample, Pasteur pipettes.
-
Filtration: Cotton or glass wool plug.
-
Instrumentation: NMR Spectrometer (e.g., 300-600 MHz).
Sample Preparation Protocol
A properly prepared sample is crucial for acquiring a high-quality NMR spectrum. The following steps ensure a homogenous solution free of particulate matter.
-
Weigh the Sample:
-
For ¹H NMR , weigh 5–25 mg of the oxadiazole compound.
-
For ¹³C NMR , a higher concentration is needed; weigh 20–100 mg of the compound.
-
-
Dissolve the Sample:
-
Transfer the weighed sample into a clean, dry vial.
-
Add approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add one drop of TMS as an internal reference standard (δ = 0.00 ppm).
-
Mix gently until the sample is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Filter the Solution:
-
To remove any suspended particles that can degrade spectral quality, filter the solution.
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Transfer the sample solution through the filter directly into the 5 mm NMR tube.
-
-
Cap and Label:
-
Cap the NMR tube securely.
-
Label the tube clearly near the top. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.
-
NMR Data Acquisition
The following tables provide typical starting parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific compound and spectrometer.
Table 1: Typical Acquisition Parameters for ¹H NMR
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 400 - 600 MHz | Higher fields provide better signal dispersion and sensitivity. |
| Pulse Width (p1) | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay.[3] |
| Spectral Width (sw) | ~16 ppm | Should encompass all expected proton signals. |
| Acquisition Time (aq) | 2 - 4 s | Determines the digital resolution of the spectrum.[4] |
| Relaxation Delay (d1) | 1 - 2 s | Time allowed for magnetization to return towards equilibrium between scans.[4] |
| Number of Scans (ns) | 8 - 16 | Signal averaging to improve the signal-to-noise ratio (S/N).[4] |
Table 2: Typical Acquisition Parameters for ¹³C NMR
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 - 150 MHz | Corresponds to the ¹H frequency of the spectrometer. |
| Pulse Width (p1) | 30° | A smaller pulse angle is crucial for observing quaternary carbons with long relaxation times.[5][6] |
| Spectral Width (sw) | ~240 ppm | Covers the full range of carbon chemical shifts. |
| Acquisition Time (aq) | 1.0 - 2.0 s | A good compromise between resolution and S/N for ¹³C.[5] |
| Relaxation Delay (d1) | 2.0 s | A sufficient delay is needed for quantitative analysis, but shorter delays are often used for routine spectra.[5] |
| Number of Scans (ns) | 128 - 1024+ | A higher number of scans is required due to the low natural abundance of ¹³C. |
| Decoupling | Proton Broadband | Removes ¹H-¹³C coupling, simplifying the spectrum to singlets. |
Data Processing Workflow
Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the final frequency-domain spectrum.
-
Apodization (Window Function): An exponential function is typically applied to the FID to improve the S/N ratio at the cost of a slight broadening of the signals. A line-broadening factor of 0.3 Hz is common for ¹H and 1.0 Hz for ¹³C spectra.[5]
-
Fourier Transform (FT): This mathematical operation converts the time-domain data (FID) into frequency-domain data (the spectrum).
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Integration and Peak Picking: For ¹H spectra, the area under each peak is integrated to determine the relative ratio of protons. For both ¹H and ¹³C, the chemical shift of each peak is determined (peak picking).
Data Presentation and Interpretation
The chemical shifts of the carbon atoms within the oxadiazole ring are highly characteristic and appear far downfield due to the influence of the electronegative oxygen and nitrogen atoms.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Oxadiazole Cores
| Oxadiazole Isomer | Ring Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| 1,2,4-Oxadiazole | C3 | 167 - 170 | The carbon atom situated between the two nitrogen atoms.[7] |
| C5 | 173 - 184 | The carbon atom situated between a nitrogen and the oxygen atom.[7] | |
| 1,3,4-Oxadiazole | C2 / C5 | 163 - 166 | These two carbons are often equivalent in symmetrically substituted derivatives.[8] |
Table 4: Typical ¹H NMR Chemical Shift Ranges for Oxadiazole Cores
| Oxadiazole Isomer | Ring Proton | Typical Chemical Shift (δ, ppm) | Notes |
| 1,2,4-Oxadiazole | H5 | ~8.70 | For a 1,2,4-oxadiazole unsubstituted at the C5 position. |
| 1,3,4-Oxadiazole | H2 / H5 | ~8.90 | For unsubstituted 1,3,4-oxadiazole. |
Note: The chemical shifts are highly dependent on the nature and position of substituents on the oxadiazole ring and any attached aryl groups.
Visualized Workflows
The following diagrams illustrate the experimental and logical processes for NMR analysis of oxadiazoles.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. nmr.tamu.edu [nmr.tamu.edu]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro and in vivo methods to assess the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. Detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows are included to facilitate the systematic evaluation of these compounds for drug discovery and development.
Introduction to 1,3,4-Oxadiazoles in Inflammation
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects. These compounds often exert their action by modulating key inflammatory pathways, such as the cyclooxygenase (COX) enzymes, nitric oxide (NO) production, and the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The evaluation of novel 1,3,4-oxadiazole derivatives requires a battery of standardized assays to characterize their efficacy and mechanism of action.
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays offer a rapid and cost-effective approach for the preliminary screening of 1,3,4-oxadiazole derivatives. These assays are crucial for identifying promising lead compounds for further in vivo testing.
Inhibition of Cyclooxygenase (COX-1 and COX-2) Enzymes
Principle: Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are critical mediators of inflammation. The ability of a compound to inhibit these enzymes is a strong indicator of its anti-inflammatory potential. This can be assessed using colorimetric or fluorometric inhibitor screening kits. The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen.[1][2]
Experimental Protocol (Colorimetric Assay):
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[1]
-
Reconstitute and dilute the COX-1 (ovine) and COX-2 (human recombinant) enzymes in the Assay Buffer according to the manufacturer's instructions.[1][2]
-
Prepare the Heme and colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) solutions in the appropriate buffers.[1]
-
Dissolve the 1,3,4-oxadiazole test compounds and a reference standard (e.g., Indomethacin, Celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Procedure (96-well plate format):
-
To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells.
-
Add 10 µL of the solvent to the 100% initial activity wells and 10 µL of a known inhibitor to the inhibitor control wells.[3]
-
Incubate the plate for 5-10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution to all wells.[1]
-
Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Read the absorbance at a wavelength between 590-611 nm using a plate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity).
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 1,3,4-Oxadiazole Derivative 1 | 15.2 ± 1.8 | 0.8 ± 0.1 | 19.0 |
| 1,3,4-Oxadiazole Derivative 2 | 25.6 ± 2.5 | 1.2 ± 0.2 | 21.3 |
| Indomethacin (Reference) | 0.9 ± 0.1 | 15.3 ± 1.5 | 0.06 |
| Celecoxib (Reference) | >100 | 0.05 ± 0.01 | >2000 |
Data are representative and should be determined experimentally.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of 1,3,4-oxadiazoles on NO production can be quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture medium using the Griess reagent.[4][5]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Treat the cells with various concentrations of the 1,3,4-oxadiazole test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[4][7]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[4]
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[4][6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Quantify the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.[4][7]
-
Data Presentation:
| Compound | NO Inhibition IC50 (µM) | Cell Viability (% at IC50) |
| 1,3,4-Oxadiazole Derivative 3 | 12.5 ± 1.1 | > 95% |
| 1,3,4-Oxadiazole Derivative 4 | 28.3 ± 2.4 | > 95% |
| L-NAME (Reference) | 8.7 ± 0.9 | > 95% |
Data are representative and should be determined experimentally.
Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Principle: Pro-inflammatory cytokines such as TNF-α and IL-6 play a crucial role in the inflammatory cascade. The ability of 1,3,4-oxadiazole derivatives to suppress the production of these cytokines in LPS-stimulated macrophages can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for the NO inhibition assay (Section 2.2).
-
-
ELISA Procedure:
-
After the 24-hour incubation with LPS and test compounds, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Determine the concentration of TNF-α and IL-6 in the samples from the standard curves.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 values.
-
Data Presentation:
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| 1,3,4-Oxadiazole Derivative 5 | 18.9 ± 2.1 | 25.4 ± 2.8 |
| 1,3,4-Oxadiazole Derivative 6 | 35.1 ± 3.5 | 42.8 ± 4.1 |
| Dexamethasone (Reference) | 0.5 ± 0.05 | 1.2 ± 0.1 |
Data are representative and should be determined experimentally.
In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory efficacy of 1,3,4-oxadiazole derivatives in a physiological context.
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the anti-inflammatory activity of novel compounds.[8][9] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[9] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory effect.
Experimental Protocol:
-
Animals:
-
Experimental Groups:
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.[9]
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[9][11]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[9][11]
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[9]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| 1,3,4-Oxadiazole Derivative 7 | 10 | 0.65 ± 0.06 | 23.5 |
| 1,3,4-Oxadiazole Derivative 7 | 20 | 0.48 ± 0.05 | 43.5 |
| 1,3,4-Oxadiazole Derivative 7 | 50 | 0.35 ± 0.04* | 58.8 |
p < 0.05 compared to Vehicle Control. Data are representative and should be determined experimentally.
Visualization of Key Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate the molecular pathways and experimental procedures.
Caption: Workflow for in vitro evaluation of 1,3,4-oxadiazoles.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Caption: Inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazoles.[12][13][14]
Caption: Modulation of the MAPK signaling pathway by 1,3,4-oxadiazoles.[15][16]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 13. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(4-Methoxyphenyl)-1,3,4-oxadiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,3,4-oxadiazole are recognized for their significant potential across various scientific fields, including medicinal chemistry and materials science, due to their excellent thermal and chemical stability, and high photoluminescent quantum yields.[1][2] The 2-(4-Methoxyphenyl)-1,3,4-oxadiazole scaffold, in particular, serves as a versatile platform for the development of fluorescent probes. The inherent fluorescence of the core structure can be modulated upon interaction with specific analytes, making it a valuable tool for detection and quantification. The nitrogen and oxygen atoms within the oxadiazole ring act as potential coordination sites, especially for metal ions.[3] This document provides detailed application notes and protocols for the practical use of this compound and its derivatives as fluorescent probes, with a primary focus on the detection of metal ions.
Principle of Detection
The function of this compound as a fluorescent probe is primarily based on the modulation of its fluorescence properties upon binding to a target analyte. The most common mechanisms include:
-
Photoinduced Electron Transfer (PET): In the free probe, a photoinduced electron transfer process can occur, quenching the fluorescence. Upon binding to an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the probe can lead to the formation of a rigid complex. This increased rigidity reduces non-radiative decay pathways, resulting in a significant enhancement of the fluorescence quantum yield.[4]
-
Fluorescence Quenching: Conversely, interaction with certain analytes, particularly heavy metal ions, can lead to fluorescence quenching through various mechanisms, including collisional quenching and energy transfer.[5][6]
The specific mechanism is dependent on the analyte and the precise chemical structure of the oxadiazole derivative.
Applications
The primary application of this compound-based fluorescent probes is in the detection and quantification of various metal ions. The selectivity of the probe can be tuned by introducing different functional groups to the core structure. Documented applications for similar 1,3,4-oxadiazole derivatives include the detection of:
-
Transition Metal Ions: Such as Cu²⁺, Ni²⁺, Zn²⁺, Fe³⁺, and Ag⁺.[5][7]
-
pH Sensing: Certain derivatives exhibit pH-dependent fluorescence, making them suitable for monitoring pH changes in biological and chemical systems.[8]
Quantitative Data Summary
The following table summarizes typical performance data for 1,3,4-oxadiazole-based fluorescent probes for metal ion detection. It is important to note that these values are representative and the specific performance of this compound should be determined experimentally.
| Parameter | Typical Value Range | Analyte Example | Reference |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁸ M | Cu²⁺, Fe³⁺, TNP | [7][9] |
| Binding Stoichiometry | 1:1 or 2:1 (Probe:Analyte) | TNP, Iron Ions | [9] |
| Response Time | < 30 seconds to a few minutes | TNP, Iron Ions | [9] |
| Quantum Yield (Φ) | Can be high (up to 0.832 for some protonated derivatives) | Protonated D-A type derivatives | [10] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of a mixture of a carboxylic acid and a hydrazide.[7]
Materials:
-
4-Methoxybenzoic acid
-
4-Methoxybenzhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve an equimolar mixture of 4-methoxybenzoic acid and 4-methoxybenzhydrazide in 25-30 ml of POCl₃ with gentle warming.
-
Reflux the resulting solution for approximately 12 hours.
-
After reflux, carefully distill off the excess POCl₃ under reduced pressure.
-
Pour the cooled reaction mixture into crushed ice.
-
Filter the solid precipitate that forms, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole. A similar procedure can be adapted for the synthesis of the target compound by using the appropriate starting materials.
General Protocol for Metal Ion Detection
This protocol describes a general procedure for evaluating the performance of this compound as a fluorescent probe for a specific metal ion.
Materials:
-
Stock solution of this compound (e.g., 1 mM in a suitable organic solvent like DMSO or THF).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water or the appropriate solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH, especially for measurements in aqueous environments.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a dilute working solution of the this compound probe (e.g., 10 µM) in the chosen solvent or buffer system.
-
Fluorescence Titration:
-
Place 2-3 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the determined maximum excitation wavelength (λex).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the maximum emission wavelength (λem) against the concentration of the added metal ion.
-
To determine the binding stoichiometry, a Job's plot analysis can be performed.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
-
Selectivity Study:
-
Repeat the fluorescence titration experiment with a range of other metal ions to assess the selectivity of the probe.
-
Perform competition experiments by measuring the fluorescence response of the probe to the target metal ion in the presence of potentially interfering ions.
-
Visualizations
Caption: Experimental workflow for characterizing a new fluorescent probe.
Caption: Generalized mechanism of a "turn-on" fluorescent probe.
References
- 1. 2-AMINO-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
- 7. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications in optoelectronic devices.[1][2] Accurate and thorough characterization of this molecule is crucial for its development and application. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound and its derivatives.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically used.[3][4]
-
Data Acquisition:
-
Record the ¹H NMR spectrum.
-
Record the ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation: NMR Spectral Data
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(4-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | DMSO-d₆ | 8.33 (s, 1H), 8.06–8.03 (m, 4H), 7.44 (d, J = 8.1 Hz, 2H), 7.34 (d, J = 8.1 Hz, 2H), 7.25 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.3 Hz, 2H), 5.62 (s, 2H), 5.26 (s, 2H), 3.85 (s, 3H) | 164.0, 163.9, 162.4, 161.2, 143.0, 135.4, 133.3, 130.4, 129.2, 128.9, 128.8, 125.4, 116.6, 116.3, 116.0, 115.3, 61.8, 56.0, 52.5 |
| 2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | DMSO-d₆ | 8.33 (s, 1H), 8.06–8.04 (m, 4H), 7.58 (d, J = 8.0 Hz, 2H), 7.30–7.26 (m, 4H), 7.17 (d, J = 8.4 Hz, 2H), 5.62 (s, 2H), 5.28 (s, 2H), 3.87 (s, 3H) | 164.0, 163.9, 162.5, 161.2, 143.0, 135.8, 132.2, 130.7, 128.9, 128.8, 125.4, 122.0, 116.6, 116.3, 116.1, 115.3, 61.8, 56.0, 52.6 |
Data sourced from[5]
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based characterization.
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film of the sample can be used.[1]
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
Data Presentation: IR Spectral Data
Table 2: Characteristic IR Absorption Bands for this compound Derivatives.
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=N (oxadiazole ring) | ~1600-1620 | [4] |
| C-O-C (oxadiazole ring) | ~1100-1200 | [6] |
| C-H (aromatic) | ~3000-3100 | [6] |
| C=C (aromatic) | ~1500-1600 | [4] |
| O-CH₃ (methoxy group) | ~2850 (stretch), ~1020-1250 (stretch) | [5] |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for confirming the presence of conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Dissolve 1-2 mg of the sample in 10 mL of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).[1]
-
Cell Preparation: Transfer the solution to a quartz cuvette.
-
Spectrum Acquisition: Use a UV-Vis spectrophotometer to scan the sample from 200 to 800 nm.[1]
-
Data Analysis: Determine the wavelength of maximum absorption (λₘₐₓ).
Data Presentation: UV-Vis Spectral Data
The λₘₐₓ for 1,3,4-oxadiazole derivatives is typically observed in the UV region, indicating the presence of π-π* and n-π* electronic transitions within the conjugated system. For a specific derivative, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, the λₘₐₓ was found to be 235 nm.[6]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as HPLC grade methanol.[4]
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition: Obtain the mass spectrum of the sample. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. The fragmentation of the 1,3,4-oxadiazole ring is a key diagnostic feature.
Logical Relationship of Mass Spectrometry Fragmentation
Caption: General fragmentation pathway in mass spectrometry.
Chromatographic Techniques
Chromatography is employed to separate, identify, and quantify the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly useful for assessing the purity of this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration for analysis.
-
Instrument: An HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).
-
Chromatographic Conditions (Example for a related compound):
-
Column: Newcrom R1 reverse-phase column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[7] A gradient elution may be employed.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[6]
-
Detection: UV detection at a specific wavelength (e.g., the λₘₐₓ determined by UV-Vis spectroscopy).
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity of the compound based on the peak area percentage.
Data Presentation: HPLC Parameters
Table 3: Example HPLC Method Parameters for a 1,3,4-Oxadiazole Derivative.
| Parameter | Value | Reference |
| Column | C18 (Promosil, 5µ, 4.60 x 250 mm) | [6] |
| Mobile Phase | Acetonitrile:Orthophosphoric Acid:Methanol (90:0.05:0.05 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Temperature | 40°C | [6] |
| Detection | Photodiode Array (PDA) | [6] |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based purity assessment.
References
- 1. journalspub.com [journalspub.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. Separation of 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives in various biological assays. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document outlines detailed protocols for key assays and presents quantitative data from studies on related derivatives to guide researchers in their experimental design.
Anticancer Activity Assays
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5][6] The mechanism of action is often linked to the inhibition of critical signaling pathways, such as the NF-κB pathway, which plays a crucial role in cancer cell proliferation and survival.[1][5][7][8][9]
Quantitative Data: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various derivatives of this compound against different cancer cell lines. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
| 4a | 2-(((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | MCF-7 | 9.58 | [1] |
| 4b | 2-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | MCF-7 | 8.44 | [1] |
| 4c | 2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | MCF-7 | 7.40 | [1] |
| 4e | 2-(((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(4-methoxybenzyl)-1,3,4-oxadiazole | MCF-7 | 16.86 | [1] |
| AMK OX-8 | 3-Acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | A549 | 25.04 | [10] |
| AMK OX-8 | 3-Acetyl-5-[(4-chloro-3-methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole | HeLa | 35.29 | [10] |
| 7C16 | 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivative | A375 | 4.00 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Anti-inflammatory Activity Assays
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives is a significant area of investigation.[4][12][13][14][15] These compounds can inhibit key inflammatory mediators and pathways.
Quantitative Data: Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
The following table presents data on the in vivo anti-inflammatory activity of 1,3,4-oxadiazole derivatives, as measured by the percentage of edema inhibition in a carrageenan-induced rat paw edema model.
| Compound ID | Derivative Structure | Edema Inhibition (%) | Reference |
| 21c | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 59.5 | [13] |
| 21i | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 61.9 | [13] |
| Indomethacin | Standard Drug | 64.3 | [13] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This protocol provides a method for evaluating the in vitro anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.
Materials:
-
This compound or its derivatives
-
Bovine Serum Albumin (BSA) solution (5% w/v)
-
Phosphate Buffered Saline (PBS, pH 6.3)
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of the test compound and standard drug by diluting the stock solution with PBS.
-
-
Reaction Mixture:
-
In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound or standard drug at various concentrations.
-
A control tube should contain 0.5 mL of BSA solution and 0.5 mL of PBS.
-
-
Incubation and Denaturation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
Cool the solutions to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[1][5][7][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of this pathway can reduce the production of inflammatory cytokines and mediators.
Antimicrobial Activity Assays
1,3,4-oxadiazole derivatives have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[16][17][18][19]
Quantitative Data: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 1,3,4-oxadiazole derivatives against different microbial strains.
| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | S. aureus (MRSA) | 4-16 | [16] |
| OZE-II | 2-(Naphthalen-2-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole | S. aureus (MRSA) | 4-16 | [16] |
| OZE-III | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-thiol | S. aureus (MRSA) | 8-32 | [16] |
| 19 | 5-(4-Hydroxyphenyl)-2-methyl-1,3,4-oxadiazole | S. aureus | 25 | [17] |
| 19 | 5-(4-Hydroxyphenyl)-2-methyl-1,3,4-oxadiazole | E. coli | 25 | [17] |
| 19 | 5-(4-Hydroxyphenyl)-2-methyl-1,3,4-oxadiazole | A. niger | 25 | [17] |
| 21c | N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4-8 µM | [18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol describes the determination of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound or its derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-methoxyphenyl)-1,3,4-oxadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The starting materials have not fully reacted. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Gradually increase the reaction temperature, ensuring it does not lead to decomposition.- Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the acylating or cyclizing agent may be necessary. |
| Ineffective Dehydrating Agent: The chosen dehydrating agent is not potent enough for the cyclization step. | - Agent Selection: Common dehydrating agents for 1,3,4-oxadiazole synthesis include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[1][2] Consider switching to a stronger agent if yields are low.- Freshness of Agent: Use freshly opened or properly stored dehydrating agents as they can be deactivated by moisture. | |
| Decomposition: The starting materials, intermediate, or final product may be degrading under the reaction conditions. | - Harsh Conditions: Avoid excessively high temperatures or highly acidic/basic conditions which can lead to decomposition.[3] Consider milder reagents or reaction conditions.- Microwave Synthesis: Microwave-assisted synthesis can sometimes offer higher yields in shorter reaction times, potentially reducing degradation.[2] | |
| Poor Quality Starting Materials: Impurities in the starting materials (e.g., 4-methoxybenzoic acid or 4-methoxybenzhydrazide) can interfere with the reaction. | - Purification: Purify the starting materials by recrystallization or chromatography before use.- Characterization: Verify the purity of starting materials using techniques like NMR or melting point analysis. | |
| Presence of Impurities in the Final Product | Side Reactions: Unwanted side reactions may be occurring. | - By-product Identification: Characterize the impurities to understand the side reactions. For instance, if sulfur-containing reagents are used inadvertently, 1,3,4-thiadiazole impurities can form.[3] |
| Incomplete Cyclization: The intermediate diacylhydrazine may be present in the final product. | - Optimize Cyclization: Adjust the reaction time, temperature, or the amount of dehydrating agent to drive the cyclization to completion. | |
| Starting Material Carryover: Unreacted starting materials are present in the product. | - Reaction Monitoring: Ensure the reaction goes to completion by TLC.- Purification: Employ appropriate purification techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to remove unreacted starting materials.[4] | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the workup solvent, leading to losses. | - Solvent Selection: Choose a solvent for extraction and washing in which the product has low solubility. |
| Emulsion during Workup: Formation of an emulsion during aqueous workup can make separation difficult. | - Break Emulsion: Add a saturated brine solution to help break the emulsion. | |
| Oily Product: The product is obtained as an oil instead of a solid. | - Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.- Solvent for Recrystallization: If trituration fails, attempt recrystallization from various solvents or solvent mixtures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common approach is the reaction of 4-methoxybenzoic acid with 4-methoxybenzhydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5]
Q2: My yield is consistently low. What is the first thing I should check?
A2: Initially, verify the purity of your starting materials, 4-methoxybenzoic acid and the corresponding hydrazide. Impurities can significantly hinder the reaction. Subsequently, ensure your dehydrating agent is active and used in the appropriate stoichiometric amount. Inefficient cyclodehydration is a frequent cause of low yields.[3]
Q3: Are there any alternative, milder reagents for the cyclization step instead of POCl₃?
A3: Yes, several milder reagents can be employed for the cyclodehydration of diacylhydrazines. These include Burgess reagent, triphenylphosphine in combination with carbon tetrachloride, and tosyl chloride in pyridine.[1][6][7] The choice of reagent can be critical and may require optimization for your specific substrate.
Q4: I am observing a significant amount of an uncharacterized byproduct. What could it be?
A4: Without spectral data, it is difficult to say for certain. However, a common byproduct is the uncyclized diacylhydrazine intermediate. If the reaction is not driven to completion, this intermediate can be a major contaminant. Another possibility, though less common without specific reagents, is the formation of isomeric products or rearranged structures under harsh conditions.[3]
Q5: Can I use microwave irradiation to improve the yield and reaction time?
A5: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of 1,3,4-oxadiazoles, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[2]
Experimental Protocols
Protocol 1: Synthesis via Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from the synthesis of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.[4]
Materials:
-
4-methoxybenzoic acid
-
4-methoxybenzhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Crushed ice
-
Water
Procedure:
-
In a round-bottom flask, take an equimolar mixture of 4-methoxybenzoic acid and 4-methoxybenzhydrazide.
-
Add phosphorus oxychloride (25-30 ml per 0.01 mol of starting material) to the flask.
-
Gently warm the mixture to dissolve the solids.
-
Reflux the solution for approximately 12 hours.
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Carefully pour the reaction mixture into crushed ice.
-
A solid product should precipitate. Filter the solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole.
Note: This protocol describes the synthesis of the symmetrically substituted oxadiazole. To synthesize this compound, one would start with 4-methoxybenzhydrazide and an appropriate acylating agent, followed by cyclization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchemrev.com [jchemrev.com]
Technical Support Center: Cyclization of Diacylhydrazines to 1,3,4-Oxadiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the synthesis of 1,3,4-oxadiazoles from diacylhydrazines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in oxadiazole synthesis from diacylhydrazines can stem from several factors. Here’s a breakdown of potential issues and solutions:
-
Incomplete Cyclization: The dehydration step is critical. If the dehydrating agent is not effective or the reaction conditions are not optimal, you will have unreacted diacylhydrazine starting material.
-
Side Product Formation: Undesired side reactions can consume your starting material or product. The nature of these side products depends on the specific substrates and reagents used.
-
Substrate Decomposition: Some diacylhydrazines may be unstable under harsh reaction conditions (e.g., strong acids, high temperatures).
Comparison of Common Dehydrating Agents for Cyclization:
| Dehydrating Agent | Typical Conditions | Reported Yields | Key Advantages/Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent (e.g., toluene) | 40-76% | Common, inexpensive; can be harsh. |
| Thionyl Chloride (SOCl₂) | Varies | Good | Effective; generates HCl and SO₂ gas. |
| Polyphosphoric Acid (PPA) | High temperature (e.g., 100°C) | Good | Strong acid, viscous; workup can be difficult. |
| Triflic Anhydride/Pyridine | 0°C to room temperature | 70-95% | Mild conditions, high yields; reagent is expensive.[5] |
| Burgess Reagent | Dioxane, 100°C | ~76% | Mild, selective; may require longer reaction times.[2] |
| XtalFluor-E | Dichloromethane, with acetic acid | Good | Effective; requires specialized reagent. |
Q2: I am observing multiple spots on my TLC plate besides my starting material and product. What are the possible side products?
A2: The formation of multiple products is a common issue. Besides the desired 1,3,4-oxadiazole, you might be observing:
-
Acylhydrazide Intermediates: Incomplete acylation can lead to the presence of monoacylhydrazides.
-
1,2,4-Triazole Derivatives: Under certain conditions, especially with reagents that can introduce a nitrogen source or through rearrangement, 1,2,4-triazoles can be formed as isomeric byproducts.
-
Degradation Products: Harsh reagents or prolonged reaction times at elevated temperatures can lead to the decomposition of your starting material or the oxadiazole product.
To identify these byproducts, it is recommended to use characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: The purification of my oxadiazole is proving difficult. What are the recommended procedures?
A3: Purification strategies depend on the physical properties of your target oxadiazole and the impurities present.
-
Recrystallization: This is often the simplest method if your product is a solid and a suitable solvent system can be found. Common solvents for recrystallization of oxadiazoles include ethanol, methanol, or mixtures like benzene/hexane.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[2]
-
Acid-Base Extraction: The basic nitrogen atoms in the oxadiazole ring can sometimes be exploited for purification through acid-base extraction, although the basicity is generally weak.
Q4: What is the general mechanism for the cyclodehydration of diacylhydrazines to oxadiazoles?
A4: The most common pathway for the formation of 1,3,4-oxadiazoles from 1,2-diacylhydrazines is through a cyclodehydration reaction. While the exact mechanism can vary depending on the dehydrating agent used, a generally accepted pathway is proposed below. The key step involves the activation of one of the carbonyl oxygens by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other amide nitrogen, and subsequent dehydration to form the aromatic oxadiazole ring.
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol is a common and often effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
-
To the N,N'-diacylhydrazine (1 equivalent), add phosphorus oxychloride (10-15 equivalents) slowly and carefully in a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a solvent like anhydrous toluene.[6]
-
Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
To the residue, cautiously add crushed ice or cold water. This step should be performed in a fume hood as it is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until the pH is approximately 7-8.[6]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[1][2]
Protocol 2: Mild Cyclization using Triflic Anhydride and Pyridine
This method is suitable for substrates that are sensitive to harsh acidic conditions.[5]
-
Dissolve the diacylhydrazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine (2-3 equivalents) to the solution.
-
Slowly add triflic anhydride (1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,3,4-oxadiazole.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A flowchart outlining the steps to troubleshoot low reaction yields.
General Reaction Pathway for Oxadiazole Formation
A simplified diagram showing the general transformation of a diacylhydrazine to a 1,3,4-oxadiazole.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 1,3,4-Oxadiazole Formation
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,3,4-oxadiazoles, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield for 2,5-disubstituted-1,3,4-oxadiazole is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in 1,3,4-oxadiazole synthesis can often be attributed to several factors, primarily inefficient cyclodehydration or degradation of starting materials and products.[1]
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Inefficient Cyclodehydration: The conversion of the intermediate, typically a 1,2-diacylhydrazine, to the 1,3,4-oxadiazole ring is a critical step.
-
Troubleshooting:
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can vary significantly based on the substrate. Common agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2] Consider screening different reagents to find the optimal one for your specific substrates. For instance, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been shown to be an effective coupling reagent for cyclodesulfurization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles.[3]
-
Reaction Temperature: Harsh thermal conditions can lead to decomposition.[1] Optimization of the reaction temperature is crucial. Microwave irradiation can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[4][5]
-
-
-
Starting Material Purity: Impurities in your starting materials (hydrazides, carboxylic acids, etc.) can lead to unwanted side reactions.
-
Troubleshooting: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before proceeding with the synthesis.
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Aprotic polar solvents like DMF or DMSO are often effective.[4]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
-
Q2: I am observing a significant amount of a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is this side product and how can I minimize its formation?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This is particularly prevalent when using sulfur-containing reagents like Lawesson's reagent or P₄S₁₀, or when starting from thiosemicarbazides.[1]
-
Minimization Strategies:
-
Reagent Selection: If the formation of the 1,3,4-thiadiazole is a significant issue, consider alternative synthetic routes that avoid sulfur-containing reagents. For the conversion of 1,2-diacylhydrazines, non-sulfur-based dehydrating agents like POCl₃ or SOCl₂ should be used.
-
Starting Material Choice: When synthesizing 2-amino-1,3,4-oxadiazoles, starting from semicarbazides instead of thiosemicarbazides can prevent the formation of the thiadiazole byproduct. However, the cyclization of semicarbazides can sometimes be less efficient.[6] A facile protocol using tosyl chloride/pyridine for the cyclization of thiosemicarbazides has been shown to be effective.[6]
-
Q3: The cyclization of my 1,2-diacylhydrazine to a 1,3,4-oxadiazole is not proceeding to completion. What can I do?
A3: Incomplete cyclization can be due to a number of factors related to the reaction conditions and reagents.
-
Troubleshooting:
-
Increase Dehydrating Agent Stoichiometry: The amount of the dehydrating agent can be critical. A systematic study of the stoichiometry of the dehydrating agent may be necessary to drive the reaction to completion.
-
Elevate Reaction Temperature: While excessively high temperatures can be detrimental, a modest increase in temperature or switching to microwave heating can often provide the necessary energy to overcome the activation barrier for cyclization.[4]
-
Change of Solvent: The solubility of the diacylhydrazine intermediate can play a role. Ensure that your intermediate is sufficiently soluble in the chosen solvent at the reaction temperature.
-
Use of Additives: In some cases, additives can improve yields. For example, the use of acetic acid as an additive has been found to generally improve the yields in the cyclodehydration of 1,2-diacylhydrazines using [Et₂NSF₂]BF₄ (XtalFluor-E).[7]
-
Q4: How can I effectively purify my 1,3,4-oxadiazole product from unreacted starting materials and byproducts?
A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Common Purification Techniques:
-
Recrystallization: This is often a highly effective method for purifying solid 1,3,4-oxadiazole derivatives, especially for removing trace impurities. Experiment with different solvent systems to find one that provides good recovery and high purity.[8]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both starting materials and byproducts. Careful selection of the eluent system is crucial for achieving good separation.
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction with an appropriate aqueous acid or base solution can be an effective preliminary purification step.
-
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 1,3,4-oxadiazoles, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Comparison of Dehydrating Agents for the Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | 1,4-dioxane | 100 | 8 | 63 | [9] |
| SOCl₂ | 1,4-dioxane | 100 | 8 | 32 | [9] |
| DCC | 1,4-dioxane | 100 | 8 | 56 | [9] |
| [Et₂NSF₂]BF₄ | Dichloromethane | Room Temp | 1-3 | 75-95 | [10] |
| PPh₃/CX₄ (X=Cl, Br, I) | Toluene | 60 | 4-12 | 65-89 | [10] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
| Starting Materials | Method | Dehydrating Agent | Time | Yield (%) | Reference |
| N-protected L-phenylalanine & benzoyl hydrazide | Conventional Heating | POCl₃ | 8 h | 63 | [9] |
| N-protected L-phenylalanine & benzoyl hydrazide | Microwave Irradiation | POCl₃ | 3 min | 70 | [9] |
| N-protected L-valine & benzoyl hydrazide | Conventional Heating | POCl₃ | 8 h | 40 | [9] |
| N-protected L-valine & benzoyl hydrazide | Microwave Irradiation | POCl₃ | 4 min | 72 | [9] |
Table 3: Comparison of Coupling Reagents for the Synthesis of 2-Amino-1,3,4-oxadiazoles from Thiosemicarbazides
| Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| TBTU | DIEA | DMF | 50 | 85 | [3] |
| DIC | DIEA | DMF | 50 | 85 | [3] |
| DCC | DIEA | DMF | 50 | 50 | [3] |
| CDI | DIEA | DMF | 50 | 63 | [3] |
Experimental Protocols
Below are detailed methodologies for two common synthetic routes to 1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃
This protocol is adapted from the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from N-protected α-amino acids and acyl hydrazides.[9]
-
Reaction Setup: To a solution of the N-protected α-amino acid (0.5 mmol) and the corresponding acyl hydrazide (0.5 mmol) in 1,4-dioxane (8.0 mL) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (4.3 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The typical reaction time is 4-8 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the solution with a 20% sodium bicarbonate solution until a solid precipitate forms.[2]
-
Isolation: Filter the solid, wash it with cold water, and dry it under vacuum.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization of Acylhydrazones using Iodine
This protocol is based on the transition-metal-free oxidative cyclization of acylhydrazones.[6]
-
Preparation of Acylhydrazone (if necessary): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the acylhydrazide (1.0 mmol) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature until the acylhydrazone precipitates. Filter the solid and wash with cold ethanol.
-
Reaction Setup: To a stirred suspension of the acylhydrazone (1.0 mmol) and potassium carbonate (2.0 mmol) in a suitable solvent (e.g., DMSO), add iodine (1.2 mmol).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 2-6 hours). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a cold solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Visualizations
The following diagrams illustrate a typical experimental workflow for 1,3,4-oxadiazole synthesis and a logical troubleshooting guide for low reaction yields.
Caption: A typical experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Caption: Troubleshooting logic for addressing low yields in 1,3,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Purification of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Recrystallization Issues
Q1: My crude product does not fully dissolve in the hot recrystallization solvent.
A1:
-
Possible Cause: Insufficient solvent.
-
Solution: Gradually add more of the hot solvent in small increments until the solid dissolves completely. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
-
Possible Cause: The chosen solvent is not suitable for your compound.
-
Solution: If a large volume of solvent has been added and the compound is still not dissolving, the solvent may not be appropriate. You may need to select a different solvent or a solvent mixture. For this compound, ethanol has been shown to be an effective recrystallization solvent for similar compounds.[1] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
-
Possible Cause: Presence of insoluble impurities.
-
Solution: If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the impurity before allowing the solution to cool.
-
Q2: No crystals form upon cooling the recrystallization solution.
A2:
-
Possible Cause: The solution is not supersaturated (too much solvent was used).
-
Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the dissolved compound. Then, allow the solution to cool again.
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
-
-
Possible Cause: Nucleation has not been initiated.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create a rough surface for crystal nucleation. Alternatively, add a small seed crystal of the pure compound to induce crystallization.
-
Q3: The product "oils out" instead of forming crystals.
A3:
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause: The presence of significant impurities is depressing the melting point of the compound.
-
Solution: Try purifying the crude product by another method, such as column chromatography, before recrystallization. Alternatively, you can try to redissolve the oil in a larger amount of hot solvent and cool it very slowly.
-
-
Possible Cause: The solution is too concentrated.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool slowly.
-
Column Chromatography Issues
Q4: I am seeing poor separation of my compound from impurities on the column.
A4:
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution: The polarity of the eluent is critical for good separation. For 1,3,4-oxadiazole derivatives, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used.[2] You should optimize the solvent ratio using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation.
-
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
-
-
Possible Cause: The column is overloaded.
-
Solution: The amount of crude material should be appropriate for the size of the column. As a general rule, use about 25-100 g of silica gel for every 1 g of crude material.
-
Q5: My compound is not eluting from the column.
A5:
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate.
-
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the silica gel.
-
Solution: If increasing the polarity of the eluent significantly does not work, you may need to add a small amount of a more polar solvent like methanol to your eluent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. If the compound is synthesized via the cyclodehydration of N-(4-methoxybenzoyl)-N'-(benzoyl)hydrazine, potential impurities include:
-
Unreacted 4-methoxybenzoic acid.
-
Unreacted 4-methoxybenzohydrazide.
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Byproducts from the dehydrating agent (e.g., phosphorus-containing byproducts if POCl₃ is used).
-
Partially reacted intermediates.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of the closely related compound, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, ethanol is a good first choice for a recrystallization solvent.[1] You can also explore other polar protic solvents or solvent mixtures like ethyl acetate/hexane.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. Spot each collected fraction on a TLC plate, elute with the same solvent system used for the column, and visualize the spots under a UV lamp. Combine the fractions that contain only the pure desired compound.
Data Presentation
The following table summarizes typical purification parameters for compounds structurally similar to this compound. This data should be used as a starting point for optimization.
| Purification Method | Compound | Solvent/Eluent System | Observed Yield/Purity | Reference |
| Recrystallization | 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole | Ethanol | Not specified | [1] |
| Column Chromatography | 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Ethyl acetate/hexane (5-10%) | 52% | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from the purification of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole and should be optimized for this compound.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is a general guide and should be optimized based on TLC analysis of the crude material.
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Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Purification Workflow for this compound
Caption: Recrystallization workflow with troubleshooting steps.
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
overcoming poor solubility of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in assays
This guide provides troubleshooting strategies and frequently asked questions to address challenges related to the poor solubility of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with aryl substituents. As a general rule, aryl-substituted 1,3,4-oxadiazoles exhibit low aqueous solubility but are often soluble in organic solvents.[1][2] Its flat, rigid structure and the presence of aromatic rings contribute to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate.
Q2: What is the recommended solvent for creating a primary stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds like this one.[1][3] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules. For many 1,3,4-oxadiazole derivatives, methanol and chloroform are also effective solvents.[3]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (like DMSO) is diluted to a point where it can no longer keep the compound dissolved in the aqueous medium. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Determine the highest tolerable percentage of DMSO in your assay. Many cell-based assays can tolerate up to 0.5-1% DMSO, while biochemical assays might allow for higher concentrations (e.g., 2-5%). Increasing the final DMSO percentage may keep the compound in solution.
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Use a Co-solvent: Employing a water-miscible co-solvent in your buffer can increase the solubility of the compound.[4]
-
Reduce the Final Compound Concentration: If possible, lower the final concentration of the compound in the assay to a level below its solubility limit in the final assay buffer.
-
Use Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help solubilize the compound by forming micelles.[5]
Q4: Are there any alternatives to using DMSO?
A4: Yes, other solvents can be used, depending on the nature of your experiment. For in vivo studies or specific cell lines sensitive to DMSO, alternatives include:
-
N,N-Dimethylformamide (DMF): Similar to DMSO but can be more toxic.
-
Ethanol: Useful for some compounds, but its volatility can be a concern.
-
Formulation Vehicles: For animal studies, complex vehicles using cyclodextrins, lipids, or surfactants are often employed to enhance solubility and bioavailability.[4]
Q5: Can physical methods like sonication or heating help improve solubility?
A5: Yes, these methods can be effective.
-
Sonication: Applying ultrasonic energy can help break down aggregates and enhance the dissolution rate of the compound in the solvent.[5]
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious, as excessive heat can lead to compound degradation. Always check the thermal stability of your compound. It is also important to note that the compound may precipitate again upon cooling to room temperature.
Troubleshooting Guide: Compound Precipitation in Assays
If you observe precipitation of this compound during your experiment, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Solubility Data
| Solvent | Type | Expected Solubility | Notes |
| Water / PBS | Aqueous Buffer | Poor / Insoluble | The primary challenge for biological assays. |
| DMSO | Polar Aprotic | High | Recommended for primary stock solutions. |
| DMF | Polar Aprotic | High | An alternative to DMSO. |
| Ethanol | Polar Protic | Moderate | May require heating; can be used in formulations. |
| Methanol | Polar Protic | Moderate | Often used during purification/crystallization.[3] |
| Chloroform | Non-polar | Moderate | Useful for chemical synthesis and analysis.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required amount of this compound. (Molecular Weight can be obtained from the supplier's documentation).
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously for 2-3 minutes.
-
Assist Dissolution (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or warm it gently to 30-40°C. Ensure the cap is tightly sealed.
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Assay Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.
-
Prepare Intermediate Dilutions: If a large dilution factor is required, perform serial dilutions in 100% DMSO first. This prevents adding a tiny volume of stock directly into a large volume of buffer.
-
Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortex During Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock drop-wise or in a thin stream. This rapid mixing helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Final Solvent Concentration: Ensure the final percentage of DMSO in the assay does not exceed the tolerance limit for your specific experiment.
-
Use Immediately: Use the final diluted solution as quickly as possible, as some compounds may precipitate over time even if they are initially soluble (a phenomenon known as kinetic solubility).
Solubilization Strategy Selection
The choice of a solubilization strategy depends heavily on the type of assay being performed. The diagram below provides a guide for selecting an appropriate method.
Caption: Guide for selecting a solubilization strategy.
References
- 1. Buy 2-(2-Methoxyphenyl)-1,3,4-oxadiazole (EVT-1651161) | 42966-95-0 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1,3,4-oxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using phosphorus oxychloride (POCl₃) as a cyclodehydrating agent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Harsh reaction conditions (e.g., excessively high temperature). 3. Inefficient cyclodehydration: The cyclodehydrating agent (e.g., POCl₃) may be old or deactivated. 4. Poor quality of starting materials: Impurities in 4-methoxybenzoyl hydrazide can interfere with the reaction. | 1. Optimize reaction conditions: Increase the reaction time or temperature incrementally while monitoring the reaction progress by TLC. 2. Moderate reaction conditions: Avoid excessively high temperatures. If using POCl₃, the reaction is often carried out under reflux, and prolonged heating at very high temperatures should be avoided. 3. Use fresh reagents: Ensure the POCl₃ is fresh and has been stored under anhydrous conditions. 4. Purify starting materials: Recrystallize the 4-methoxybenzoyl hydrazide from a suitable solvent like methanol to ensure high purity. |
| Formation of a Tarry or Polymeric Mass | 1. Excessive heat: Overheating can lead to polymerization of the starting materials or intermediates. 2. Presence of impurities: Acidic or basic impurities can catalyze polymerization. | 1. Maintain controlled temperature: Use a controlled heating source (e.g., oil bath) to maintain the recommended reaction temperature. 2. Ensure purity of reactants: Use purified starting materials and dry solvents. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of closely-related byproducts: Side reactions may yield impurities with similar polarity to the product. 3. Residual POCl₃: Inadequate quenching of the reaction mixture. | 1. Drive the reaction to completion: Monitor the reaction by TLC until the starting material is consumed. 2. Optimize purification: Use column chromatography with a carefully selected eluent system to separate the product from impurities. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can also be effective. 3. Thorough work-up: After the reaction, pour the mixture onto crushed ice and neutralize carefully with a base (e.g., sodium bicarbonate solution) to decompose any remaining POCl₃. |
| Unexpected Byproduct Formation | 1. Reaction with solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions. 2. Side reactions of the methoxy group: While not commonly reported, strong acidic conditions could potentially lead to demethylation of the methoxy group. | 1. Use an inert solvent: If a solvent is necessary, use one that is inert under the reaction conditions. Often, the reaction with POCl₃ is run neat. 2. Use milder conditions: If demethylation is suspected, consider using a milder cyclodehydrating agent or optimizing the reaction temperature and time to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method is the cyclodehydration of a diacylhydrazine intermediate. This is often achieved in a one-pot synthesis by reacting 4-methoxybenzoyl hydrazide with an acylating agent, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). Another approach involves the oxidative cyclization of N'-acylhydrazones.
Q2: I am seeing a byproduct with a similar mass spectrum but different retention time. What could it be?
A2: A possible byproduct could be an isomer or a related heterocyclic compound. If sulfur-containing reagents were used at any stage, the formation of the corresponding 1,3,4-thiadiazole is a common side reaction. In the absence of sulfur, incomplete cyclization or rearrangement products are possibilities, though less common for this specific synthesis.
Q3: How can I best purify the final product?
A3: Purification is typically achieved through recrystallization from a suitable solvent, such as methanol or ethanol. If significant impurities are present, column chromatography on silica gel is an effective method. The reaction work-up is also crucial; pouring the reaction mixture into crushed ice and neutralizing with a base helps to remove the cyclodehydrating agent and acidic byproducts.
Q4: What is a typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the specific protocol and scale of the reaction. Reported yields for similar 2,5-disubstituted-1,3,4-oxadiazoles range from 33% to over 90%. A well-optimized synthesis of this compound can be expected to be in the higher end of this range. For instance, a synthesis of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole reported a yield of 96%.
Q5: Are there any specific safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
A5: Yes, POCl₃ is a highly corrosive and reactive substance. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts violently with water, so all glassware must be thoroughly dried before use.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl Hydrazide
This protocol describes the synthesis of the key precursor, 4-methoxybenzoyl hydrazide, from methyl 4-methoxybenzoate.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxybenzoate (1 equivalent) and ethanol.
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Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the flask.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
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Purification: Collect the solid product by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from methanol to yield white, needle-like crystals.
Protocol 2: Synthesis of this compound using POCl₃
This protocol outlines the cyclodehydration of a diacylhydrazine (formed in situ) to yield the target compound.
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Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzoyl hydrazide (1 equivalent) and a suitable carboxylic acid (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). POCl₃ can act as both the solvent and the cyclodehydrating agent.
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Heating: Heat the reaction mixture under reflux for 4-7 hours. Monitor the reaction by TLC.
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Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
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Neutralization: Neutralize the acidic solution with a 20% sodium bicarbonate solution until the effervescence ceases. This will precipitate the crude product.
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Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from methanol or another suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential side reactions in the synthesis.
refining experimental protocols for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for working with 2-(4-Methoxyphenyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound.
Synthesis
Q1: My synthesis of this compound is resulting in a very low yield. What are the potential causes?
A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors:
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Inefficient Cyclodehydration: The final ring-closing step is critical. The choice of cyclodehydrating agent (e.g., POCl₃, H₂SO₄, TBTU) and reaction conditions must be optimized.[1][2][3][4] Harsh conditions, such as excessively high temperatures or strongly acidic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]
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Incomplete Intermediate Formation: The precursor, typically a diacylhydrazine or a similar intermediate, may not have formed completely. Ensure the preceding steps, such as the formation of 4-methoxybenzohydrazide, have gone to completion.
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Side Reactions: The presence of moisture can hydrolyze starting materials or intermediates. Additionally, rearrangement reactions can sometimes occur under certain conditions.[1]
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Purity of Reagents: Using impure starting materials or solvents can introduce contaminants that interfere with the reaction.
Q2: I've identified a sulfur-containing impurity in my product. What is it likely to be and how did it get there?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This typically occurs if any sulfur-based reagents were used inadvertently or if the starting materials were contaminated. For instance, attempting to form the oxadiazole from a thiosemicarbazide intermediate using certain cyclizing agents can sometimes lead to the thiadiazole as a by-product.[1]
Q3: My reaction has stalled and TLC analysis shows significant amounts of unreacted starting material. What should I do?
A3:
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Extend Reaction Time: Some cyclization reactions require longer periods to reach completion. Continue monitoring the reaction by TLC.
-
Increase Temperature: Cautiously increasing the reaction temperature may drive the reaction forward. However, be aware of potential product decomposition at higher temperatures.[1]
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Add More Reagent: If the reaction is sluggish, a stoichiometric deficiency of the coupling or dehydrating agent could be the cause. Consider adding another portion of the reagent.
Purification
Q4: How can I effectively purify my crude this compound?
A4: The most common and effective purification methods are recrystallization and column chromatography.[1]
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Recrystallization: This is an excellent method for purifying solid products.[1] Ethanol is often a suitable solvent for recrystallizing oxadiazole derivatives.[5]
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Column Chromatography: Flash chromatography on silica gel is widely used.[1] A common eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation.[6]
Q5: My compound co-elutes with an impurity during column chromatography. How can I improve separation?
A5:
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Change Solvent System: Alter the polarity of the eluent. Try different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate.
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Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.
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Consider Recrystallization: If the impurity has different solubility characteristics, recrystallization may be more effective than chromatography.[1]
Characterization
Q6: What are the expected spectral characteristics for this compound?
A6: You should expect to see characteristic peaks in NMR, IR, and mass spectrometry that confirm the structure. See the data summary table below for typical values. The ¹H NMR should show signals for the methoxy group protons and the protons on the phenyl ring. The ¹³C NMR will show distinct signals for the carbons of the oxadiazole ring and the methoxyphenyl group.[7][8] The IR spectrum should display characteristic bands for C=N, C-O-C, and aromatic C-H stretches.[9]
Data Presentation
Table 1: Physical and Spectroscopic Data
This table summarizes typical physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂[10] |
| Molecular Weight | 176.17 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | Varies with purity; analogous compounds melt in the 130-180 °C range.[9] |
| ¹H NMR (DMSO-d₆) | δ ~8.0 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.8 (s, 3H, -OCH₃) ppm |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C-oxadiazole), ~162 (C-oxadiazole), ~160 (C-O), ~129 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-C), ~56 (-OCH₃) ppm |
| IR (KBr, cm⁻¹) | ~1610 (C=N), ~1580 (C=C aromatic), ~1260 (C-O-C asymmetric), ~1030 (C-O-C symmetric)[9] |
| Mass Spec (HRMS, m/z) | [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0659; found value should be very close.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound starting from 4-methoxybenzohydrazide.
Step 1: Preparation of 4-methoxybenzohydrazide
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Reflux a mixture of methyl 4-methoxybenzoate (1 equivalent) and hydrazine hydrate (1.5-2 equivalents) in ethanol for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture in an ice bath to precipitate the product.
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Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4-methoxybenzohydrazide.
Step 2: Cyclodehydration to form this compound This step involves a dehydrating agent like phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Handle with extreme care in a fume hood.
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To a stirred solution of 4-methoxybenzohydrazide (1 equivalent) and another carboxylic acid (e.g., formic acid, 1.1 equivalents) or an acid chloride, slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.[4][11]
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline.
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Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral.
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Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
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Dissolve the crude, dried product in a minimum amount of hot ethanol in an Erlenmeyer flask.
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If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
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Perform a hot filtration to remove the charcoal or any insoluble impurities.
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Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals in a vacuum oven to obtain pure this compound.[1]
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Synthesis and Purification of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-(4-methoxyphenyl)-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and purification of this compound, offering potential causes and solutions.
Q1: My reaction yield of this compound is consistently low. What are the possible reasons and how can I improve it?
Low yields can arise from several factors, primarily related to incomplete reaction or degradation of the product.
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Incomplete Cyclization: The conversion of the intermediate diacylhydrazine or related precursor to the oxadiazole ring is a critical step.
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Troubleshooting:
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Dehydrating Agent: Ensure your dehydrating agent (e.g., POCl₃, concentrated H₂SO₄, or Burgess reagent) is fresh and used in the appropriate stoichiometric amount.[1] The choice of dehydrating agent can significantly impact the reaction outcome.
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Reaction Temperature and Time: Optimize the reaction temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
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-
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Starting Material Purity: The purity of your starting materials, such as 4-methoxybenzoic acid and the corresponding hydrazide, is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
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Troubleshooting:
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Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Purify starting materials if necessary before proceeding with the synthesis.
-
-
Q2: I am observing significant side product formation in my synthesis. What are the likely impurities and how can I minimize them?
Side product formation is a common issue. The nature of the impurities depends on the synthetic route employed.
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Common Impurities:
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Unreacted Starting Materials: 4-methoxybenzoic acid and the acylhydrazide are common impurities if the reaction does not go to completion.
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N,N'-diacylhydrazine Intermediate: Incomplete cyclization can leave the diacylhydrazine intermediate in the crude product.
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Side-products from Dehydrating Agent: Some dehydrating agents can lead to the formation of byproducts that may contaminate the final product.
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Minimization Strategies:
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Stoichiometry Control: Carefully control the stoichiometry of the reactants.
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Temperature Management: Maintain the optimal reaction temperature to avoid decomposition and side reactions.
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Purification Method: Employ a suitable purification method, such as recrystallization or column chromatography, to remove impurities.[1][2]
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Q3: My purified this compound still shows impurities in the NMR spectrum. How can I improve the purity?
Achieving high purity often requires careful selection and execution of purification techniques.
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Recrystallization: This is a powerful technique for purifying solid compounds.[3]
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Troubleshooting:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For oxadiazole derivatives, common solvents for recrystallization include ethanol, ethyl acetate, and mixtures like ethyl acetate/petroleum ether.[4][5][6] A small-scale solubility test is recommended to find the best solvent or solvent system.[3]
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Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
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-
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Column Chromatography: This technique is effective for separating compounds with different polarities.
-
Troubleshooting:
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Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), needs to be optimized to achieve good separation.[1][2][7] Gradient elution can be beneficial.
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Monitoring: Use TLC to monitor the separation and identify the fractions containing the pure product.
-
-
Q4: How do I choose between recrystallization and column chromatography for purification?
The choice depends on the nature of the impurities and the desired scale of purification.
| Feature | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Difference in polarity |
| Best For | Removing small amounts of impurities with different solubility profiles | Separating mixtures of compounds with different polarities |
| Scale | Easily scalable for large quantities | Can be laborious for very large quantities |
| Solvent Usage | Generally uses less solvent | Can require large volumes of solvent |
| Purity | Can achieve very high purity if the correct solvent is used | Can achieve very high purity with proper optimization |
Generally, recrystallization is a good first choice for crystalline solids if a suitable solvent can be found. Column chromatography is more versatile for separating complex mixtures or when recrystallization is ineffective.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol describes a common method for synthesizing 1,3,4-oxadiazoles from carboxylic acid hydrazides.
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Reaction Setup: In a round-bottom flask, combine the appropriate acyl hydrazide (1 mmol) and the carboxylic acid (1 mmol).
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Dehydration/Cyclization: Add a dehydrating agent, such as phosphorus oxychloride (POCl₃), slowly to the mixture with cooling.[8]
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Heating: Heat the reaction mixture under reflux for the time determined by TLC monitoring.
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Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.
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Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimum amount of a suitable hot solvent (e.g., ethanol) to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for purification using silica gel column chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving the purity of synthesized this compound.
References
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. EP1253144A1 - 1,3,4-oxadiazole derivatives and process for producing the same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in 1,3,4-oxadiazole synthesis
Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles.
Q1: I am observing a very low yield in my cyclodehydration reaction to form a 2,5-disubstituted-1,3,4-oxadiazole. What are the potential causes and how can I improve it?
A1: Low yields in 1,3,4-oxadiazole synthesis are a common issue and can stem from several factors. Inefficient cyclodehydration is a primary culprit.[1] Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]
To troubleshoot low yields, consider the following:
-
Choice of Dehydrating Agent: The effectiveness of cyclodehydrating agents can be substrate-dependent. While traditional reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are widely used, they often require harsh conditions.[2][3] Milder reagents such as the Burgess reagent or XtalFluor-E can be effective alternatives and may improve yields, especially for sensitive substrates.[4][5]
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged heating can lead to degradation. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[5][6]
-
Purity of Starting Materials: Ensure your starting diacylhydrazine or acylhydrazone is pure. Impurities can interfere with the cyclization reaction.
-
Atmosphere: For some reactions, particularly those sensitive to moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Below is a troubleshooting workflow to help diagnose the cause of low yields:
Q2: I have an unexpected sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is it likely to be and how can I avoid it?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly prevalent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, or when starting from thiosemicarbazides.[1] For example, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[7]
To avoid the formation of 1,3,4-thiadiazole byproducts:
-
Reagent Selection: If your intended product is a 1,3,4-oxadiazole, avoid sulfur-containing reagents where possible. If starting from a thiosemicarbazide, be aware that thiadiazole formation is a competing and often favorable pathway.
-
Reaction Conditions: In some cases, reaction conditions can be optimized to favor the formation of the oxadiazole over the thiadiazole. For instance, when using thiosemicarbazides, certain cyclizing agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) in DMSO have been shown to selectively produce 2-amino-1,3,4-oxadiazoles.[8]
Q3: How can I effectively purify my 1,3,4-oxadiazole product?
A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[3][9][10] A mixture of ethanol and acetone has also been reported.[7]
-
Column Chromatography: Silica gel column chromatography is widely used for the purification of 1,3,4-oxadiazoles. The choice of eluent is crucial for good separation. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[11] For more polar compounds, methanol may be added to the eluent system.[11]
-
Liquid Chromatography (LC): For challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase columns (e.g., C18) with mobile phases such as acetonitrile/water/acid (phosphoric or formic acid) are often effective.[12]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2,5-disubstituted-1,3,4-oxadiazoles from diacylhydrazines?
A1: The most common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[3] This reaction is typically promoted by a dehydrating agent. The general mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen to form the five-membered ring. Subsequent elimination of water yields the 1,3,4-oxadiazole.
Q2: What are the advantages of using microwave-assisted synthesis for 1,3,4-oxadiazoles?
A2: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[5][6] This technique can also lead to cleaner reactions with fewer byproducts, simplifying purification.
Q3: Can I synthesize 1,3,4-oxadiazoles in a one-pot reaction?
A3: Yes, several one-pot procedures have been developed for the synthesis of 1,3,4-oxadiazoles. These methods are highly efficient as they avoid the isolation of intermediates. For example, a one-pot synthesis can involve the condensation of a carboxylic acid with a hydrazide to form the diacylhydrazine intermediate in situ, followed by the addition of a dehydrating agent to effect cyclization to the desired 1,3,4-oxadiazole.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration using POCl₃
This protocol describes a general procedure for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from the corresponding N,N'-diacylhydrazine using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Materials:
-
N,N'-diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To the N,N'-diacylhydrazine (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (5-10 equivalents) as both the reagent and solvent.[5]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[9]
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of Acylhydrazones
This protocol outlines a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from acylhydrazones using an oxidizing agent.
Materials:
-
Acylhydrazone derivative
-
Oxidizing agent (e.g., Chloramine-T, Iodine)
-
Appropriate solvent (e.g., Ethanol, Acetonitrile)
-
Base (if required, e.g., Potassium Carbonate)
Procedure:
-
Dissolve the acylhydrazone (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the oxidizing agent (e.g., Chloramine-T, 1.2 equivalents) and a base if necessary (e.g., K₂CO₃ for iodine-mediated reactions).[1]
-
The reaction can be performed at room temperature or with heating, depending on the specific oxidizing agent and substrate. Monitor the reaction by TLC.
-
Upon completion, quench the reaction if necessary (e.g., with sodium thiosulfate solution for iodine-mediated reactions).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Diacylhydrazines
| Dehydrating Agent | Typical Conditions | Yield Range (%) | Remarks | References |
| POCl₃ | Reflux, 1-5 h | 54-85 | Widely used, can be harsh. | [3] |
| SOCl₂ | Reflux | Moderate to Good | Common, can generate acidic byproducts. | [3] |
| P₂O₅ | Toluene, reflux | Moderate to Good | Strong dehydrating agent. | [3] |
| Polyphosphoric Acid (PPA) | 100-150 °C | Good to Excellent | Viscous, workup can be challenging. | [2] |
| Burgess Reagent | THF, reflux or MW | 63-96 | Mild conditions, good for sensitive substrates. | [4][5][6] |
| Triflic Anhydride | with Triphenylphosphine oxide | 26-96 | Effective but can be expensive. | [12] |
| XtalFluor-E | Acetonitrile, rt to 80 °C | Good to Excellent | Milder fluorinating agent. | [4] |
Table 2: Comparison of Oxidative Cyclization Methods for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Acylhydrazones
| Oxidizing System | Typical Conditions | Yield Range (%) | Remarks | References |
| Iodine/K₂CO₃ | DMSO, 80-120 °C | Good to Excellent | Transition-metal-free. | [1] |
| Chloramine-T | Ethanol, reflux or MW | Good to Excellent | Readily available oxidizing agent. | [13] |
| Cu(OTf)₂ | Air, moisture | Good | Copper-catalyzed C-H functionalization. | [7] |
| Fe(III)/TEMPO | O₂, rt | High | Cationic iron-catalyzed aerobic oxidation. | [1] |
| Photoredox Catalysis | Visible light, rt | Good | Oxidant-free, produces H₂ as byproduct. | [1] |
Visualizations
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Oxidative cyclization of N-acylhydrazones. Development of highly selective turn-on fluorescent chemodosimeters for Cu2+ - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. science.eurekajournals.com [science.eurekajournals.com]
- 4. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity [mdpi.com]
- 8. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. nanobioletters.com [nanobioletters.com]
enhancing the stability of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A1: Based on studies of similar oxadiazole derivatives, the 1,3,4-oxadiazole ring exhibits maximum stability in a pH range of 3-5.[1][2][3] Both acidic and basic conditions outside of this range can lead to an increased rate of degradation.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway for the 1,3,4-oxadiazole ring is hydrolysis, which leads to ring opening. At low pH, the N-4 atom of the oxadiazole ring can be protonated, making the methine carbon susceptible to nucleophilic attack and subsequent ring cleavage to form an aryl nitrile degradation product.[1][2][3] At high pH, direct nucleophilic attack on the methine carbon occurs, generating an anion that, in the presence of a proton donor like water, leads to ring opening.[1][2][3]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The stability of oxadiazole derivatives can be solvent-dependent. For instance, in the absence of a proton donor, such as in dry acetonitrile, the anionic intermediate formed under basic conditions may revert to the parent compound, thus enhancing stability.[2][3] The polarity of the solvent can also influence photophysical properties, which may have implications for photostability.[4][5]
Q4: Is this compound susceptible to degradation by light?
A4: While some 1,3,4-oxadiazole derivatives have shown resistance to photolysis in neutral and acidic environments, UV exposure can trigger competitive degradation pathways, including N-N or C-O bond cleavage within the oxadiazole ring.[6][7] It is recommended to protect solutions of this compound from light, especially during prolonged storage or experimentation.
Q5: What are the expected degradation products of this compound under forced degradation conditions?
A5: Under hydrolytic stress (acidic or basic), the primary degradation product is expected to be an aryl nitrile resulting from the opening of the oxadiazole ring.[1][2][3] Oxidative stress may lead to other degradation products, and the specific degradants should be identified and characterized using appropriate analytical techniques like LC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound purity in solution. | Unstable pH of the solution. | Buffer the solution to maintain a pH between 3 and 5.[1][2][3] |
| Exposure to light. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Presence of strong nucleophiles. | Avoid using solvents or reagents containing strong nucleophiles that can attack the oxadiazole ring. | |
| High temperature. | Store solutions at recommended temperatures (e.g., refrigerated or frozen) to minimize thermal degradation. | |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent. | This compound is soluble in a variety of organic solvents.[8] Consider using a co-solvent system or a different solvent with appropriate polarity. |
| Change in pH affecting solubility. | Ensure the pH of the solution is within a range where the compound is soluble and stable. | |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Perform a stability study of the compound in the specific bioassay medium to determine its half-life and ensure the concentration remains consistent over the duration of the experiment. |
| Interaction with assay components. | Evaluate potential interactions between the compound and other components in the assay medium. | |
| Appearance of unexpected peaks in HPLC analysis. | Compound degradation. | Conduct forced degradation studies to identify potential degradation products and their retention times. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle samples carefully to avoid contamination. |
Quantitative Data Summary
The following table summarizes the results of forced degradation studies on a representative 1,3,4-oxadiazole derivative, providing an indication of the potential stability of this compound under various stress conditions.
| Stress Condition | Description | % Degradation (Example) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 29.36 ± 1.25 | [9] |
| Alkali Hydrolysis | 0.1 N NaOH | 65.28 ± 3.65 | [9] |
| Oxidative Degradation | 3% H₂O₂ | 41.58 ± 1.58 | [9] |
| Thermal Degradation | 60°C for 24 hours | 47.58 ± 1.25 | [9] |
| Humidity Degradation | Room temperature for 7 days | 56.28 ± 2.58 | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkali Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a reverse-phase HPLC (RP-HPLC) method to analyze the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.[10][11]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% orthophosphoric acid in water).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer or a PDA detector. A wavelength of 235 nm has been used for a similar compound.[9]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Workflow for a forced degradation study.
Caption: pH-dependent degradation pathways of the oxadiazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rokchem.co.uk [rokchem.co.uk]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. kinampark.com [kinampark.com]
- 12. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Validation & Comparative
Comparative Analysis of the Antibacterial Potential of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives against established antibiotic agents. This document synthesizes available experimental data, details relevant testing methodologies, and visualizes potential mechanisms of action to facilitate an objective evaluation of this compound class.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The presence of the 1,3,4-oxadiazole nucleus in various derivatives has been shown to contribute to their biological activity. This guide focuses on this compound, a specific derivative, and compares its potential antibacterial efficacy with standard antibiotics, Ciprofloxacin and Vancomycin.
Data Presentation: A Comparative Look at Antibacterial Efficacy
While specific quantitative data for the exact compound this compound is limited in the readily available scientific literature, this section presents a comparative summary of the antibacterial activity of closely related 1,3,4-oxadiazole derivatives, particularly those bearing a methoxyphenyl group. This data is juxtaposed with the known efficacy of Ciprofloxacin and Vancomycin against common bacterial pathogens. It is important to note that the presented data for the oxadiazole derivatives may not be directly representative of the title compound but offers valuable insights into the potential of this chemical class.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| 1,3,4-Oxadiazole Derivatives | ||||
| 2-Acylamino-1,3,4-oxadiazole derivative (22a)[1] | 1.56 | - | - | - |
| 2-Acylamino-1,3,4-oxadiazole derivatives (22b, 22c)[1] | - | 0.78 | - | - |
| 1,3,4-oxadiazole LMM6[2] | 1.95 - 7.81 | - | - | - |
| Standard Antibiotics | ||||
| Ciprofloxacin[3][4] | 0.12 - 0.5 | 0.125 | 0.016 | 0.15 - 16 |
| Vancomycin[2][5][6] | ≤2 | - | - | - |
Note: Data for 1,3,4-oxadiazole derivatives are for closely related compounds and not the specific title compound. MIC values can vary based on the specific strain and testing conditions.
Table 2: Zone of Inhibition Data
The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited. A larger zone diameter indicates greater antibacterial activity.
| Compound | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) |
| 1,3,4-Oxadiazole Derivatives | ||||
| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives[7] | 16 - 25 | - | - | - |
| Standard Antibiotics | ||||
| Ciprofloxacin (5µg disc)[8] | 21 | - | - | - |
| Vancomycin (30µg disc) | - | - | - | - |
Note: Data for 1,3,4-oxadiazole derivatives are for closely related compounds. Zone of inhibition diameters are dependent on the concentration of the tested compound and the specific methodology used.
Experimental Protocols
To ensure the reproducibility and validity of antibacterial activity testing, standardized protocols are essential. The following are detailed methodologies for two key experiments cited in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Test compound (e.g., this compound) stock solution
-
Standard antibiotic solutions (e.g., Ciprofloxacin, Vancomycin)
-
Sterile pipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in the microtiter plate wells using the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).
Agar Well Diffusion Assay
This method assesses the antibacterial activity of a substance by measuring the diameter of the zone of growth inhibition it creates in an agar medium seeded with a test bacterium.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solution
-
Standard antibiotic solution
-
Solvent control (e.g., DMSO)
-
Incubator (35 ± 2°C)
-
Calipers
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of an MHA plate.
-
Well Creation: After the inoculum has dried, sterile wells are punched into the agar using a cork borer.
-
Application of Test Substances: A fixed volume of the test compound solution, standard antibiotic solution, and solvent control are added to separate wells.
-
Pre-diffusion: The plates are often left at a low temperature for a period to allow for the diffusion of the substances before bacterial growth begins.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-18 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters using calipers.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed antibacterial mechanism of 1,3,4-oxadiazole derivatives and a typical workflow for assessing antibacterial activity.
Caption: Proposed antibacterial mechanism of 1,3,4-oxadiazole derivatives.
Caption: General experimental workflow for antibacterial activity validation.
Conclusion
The available evidence suggests that the 1,3,4-oxadiazole scaffold holds promise as a source of new antibacterial agents. Derivatives of this class have demonstrated notable activity against a range of bacteria, including clinically relevant species like Staphylococcus aureus. The proposed mechanism of action, involving the induction of oxidative stress and disruption of the bacterial cell membrane, presents a potentially effective strategy to combat bacterial growth.
However, a significant data gap exists for the specific compound this compound. To fully assess its potential, further focused research is required to determine its precise antibacterial spectrum and potency through standardized in vitro assays. The experimental protocols detailed in this guide provide a framework for such investigations. A direct comparison of its MIC and zone of inhibition data against standard antibiotics like Ciprofloxacin and Vancomycin will be crucial in determining its potential for further development as a therapeutic agent. The visualizations provided offer a conceptual understanding of its potential mechanism and the necessary experimental steps to validate its efficacy. Researchers are encouraged to build upon this foundation to unlock the full therapeutic potential of this and related 1,3,4-oxadiazole derivatives in the ongoing fight against antimicrobial resistance.
References
- 1. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole Efficacy in Oncology and Inflammation
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its derivatives against established drugs in the fields of oncology and anti-inflammatory research. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and relevant biological pathways.
Anticancer Efficacy: A Focus on Colorectal Cancer
Derivatives of this compound have demonstrated significant potential as anticancer agents. This section compares the in vitro cytotoxicity of a representative oxadiazole derivative against standard chemotherapeutic agents used in the treatment of colorectal cancer, specifically targeting the HT-29 human colon cancer cell line.
Quantitative Data Summary: Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Reference Drug(s) | IC50 (µM) of Reference Drug(s) |
| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide[1] | HT-29 | 0.018 | 5-Fluorouracil | ~2.1 - >10[2][3] |
| Oxaliplatin | ~2.1 - 5.9[2] | |||
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine[4][5] | HCT-15 (Colon) | Growth Percent: 39.77 | - | - |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. "Growth Percent" indicates the percentage of cell growth relative to untreated controls; a lower value signifies greater inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The half-maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
-
Cell Seeding: Human cancer cells (e.g., HT-29) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the oxadiazole derivative) and reference drugs (e.g., 5-fluorouracil, oxaliplatin) for a specified period, typically 72 hours.
-
MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Oxadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the NF-κB signaling pathway and the EGFR pathway.[9][10][11] Standard drugs like 5-Fluorouracil and Oxaliplatin primarily induce DNA damage and activate pathways like the cGAS/STING signaling pathway.[12][13][14]
Anti-inflammatory Efficacy: Comparison with NSAIDs
The anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been evaluated, showing promising results compared to commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[15][16]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2)[17] | >100 | 0.48 | >208 |
| Ibuprofen[18] | 12 | 80 | 0.15 |
| Diclofenac[18] | 0.076 | 0.026 | 2.9 |
Note: A higher COX-2 selectivity index is generally desirable as it indicates a lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used preclinical model to assess the anti-inflammatory activity of novel compounds.[19][20][21][22]
-
Animal Model: The study is typically conducted in rats or mice.
-
Compound Administration: Animals are pre-treated with the test compound (oxadiazole derivative) or a reference drug (e.g., ibuprofen, diclofenac) at a specific dose, usually administered orally or intraperitoneally.
-
Induction of Inflammation: A short time after drug administration, a solution of carrageenan (a seaweed extract) is injected into the sub-plantar region of the animal's hind paw, which induces a localized inflammatory response and edema (swelling).
-
Measurement of Edema: The volume or thickness of the paw is measured at regular intervals (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Calculation of Inhibition: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of a control group that received only the vehicle.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of oxadiazole derivatives are believed to be mediated through the inhibition of pro-inflammatory pathways, such as the NF-κB signaling pathway, which is a key regulator of inflammation.[23][24][25] NSAIDs like ibuprofen and diclofenac primarily act by inhibiting the COX enzymes, thereby blocking the production of prostaglandins which are key mediators of inflammation.[26][27]
Conclusion
The presented data suggests that derivatives of this compound exhibit potent anticancer and anti-inflammatory activities, in some cases surpassing the efficacy of established drugs in preclinical models. The high potency of the oxadiazole derivative in the anticancer assay against the HT-29 cell line and the significant COX-2 selectivity of another derivative in the anti-inflammatory comparison highlight the therapeutic potential of this chemical scaffold. Further research, including in vivo studies and exploration of the specific mechanisms of action of this compound itself, is warranted to fully elucidate its clinical utility.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Antagonistic roles of cGAS/STING signaling in colorectal cancer chemotherapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxaliplatin and 5-fluorouracil promote epithelial-mesenchymal transition via activation of KRAS/ERK/NF-κB pathway in KRAS-mutated colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 17. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. news-medical.net [news-medical.net]
- 27. derangedphysiology.com [derangedphysiology.com]
A Comparative Analysis of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and Its Isomers for Drug Development
For Immediate Release
This publication provides a comprehensive comparative guide to the biological activities and synthetic methodologies of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its corresponding 1,2,4- and 1,2,3-oxadiazole isomers. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the therapeutic potential of this class of compounds.
The oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological effects.[1][2] The positional arrangement of the nitrogen and oxygen atoms within the five-membered ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on derivatives containing the 4-methoxyphenyl substituent, a common moiety in medicinal chemistry known to enhance the biological activity of various heterocyclic compounds.[3]
Comparative Biological Activity
While a direct head-to-head comparative study of the 4-methoxyphenyl substituted 1,3,4-, 1,2,4-, and 1,2,3-oxadiazole isomers is not extensively available in the current literature, this guide collates available data from various studies on closely related derivatives to provide a comparative overview of their potential anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of both 1,3,4- and 1,2,4-oxadiazoles have demonstrated significant potential as anticancer agents.[4][5] The 4-methoxyphenyl substituent has been shown to contribute to the cytotoxic effects of these compounds.[6] Studies on various cancer cell lines have revealed that these compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.[7][8]
| Isomer | Compound Description | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma (HCC) | Not specified, identified as lead compound | [8] |
| 1,3,4-Oxadiazole | N'-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | Colon (HT-29) | 0.018 | |
| 1,2,4-Oxadiazole | Derivative of 1,2,4-oxadiazole | Non-Small Cell Lung Cancer (NSCLC) | 0.2-0.6 | [9] |
| 1,2,4-Oxadiazole | 5-fluorouracil derivative linked to 1,2,4-oxadiazole with a 3,4,5-trimethoxyphenyl group | Breast (MCF-7) | 0.011 ± 0.009 | [10] |
| 1,2,3-Oxadiazole | Data not available for 4-methoxyphenyl substituted derivatives. | - | - |
Note: The presented data is a compilation from different studies on various derivatives and not a direct comparison of the core 2-(4-Methoxyphenyl)-oxadiazole isomers.
Antimicrobial Activity
The 1,3,4-oxadiazole and 1,2,4-oxadiazole cores are also recognized for their potent antimicrobial properties.[1][11] The presence of a methoxy group on the phenyl ring has been associated with significant antibacterial activity.[3]
| Isomer | Compound Description | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole | Derivative with a methoxy group | Staphylococcus aureus | Not specified, showed significant activity | |
| 1,3,4-Oxadiazole | (5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol | Enterococcus faecalis | 31.25 | [12] |
| 1,2,4-Oxadiazole | 3-(4-hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | Escherichia coli | 25 | [13] |
| 1,2,3-Oxadiazole | Data not available for 4-methoxyphenyl substituted derivatives. | - | - |
Note: The presented data is a compilation from different studies on various derivatives and not a direct comparison of the core 2-(4-Methoxyphenyl)-oxadiazole isomers. Information on the antimicrobial activity of 4-methoxyphenyl substituted 1,2,3-oxadiazoles is currently limited in the literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of the discussed oxadiazole isomers, based on established methods.
Synthesis of this compound
This protocol describes a general method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Materials:
-
4-methoxybenzohydrazide
-
4-methoxybenzoyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Dry pyridine
-
Ice-cold water
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
A solution of 4-methoxybenzoyl chloride in dry pyridine is added dropwise to a stirred solution of 4-methoxybenzohydrazide in dry pyridine at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is then poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution.
-
The crude product is dried and then refluxed in phosphorus oxychloride for 5-7 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured into crushed ice, and the resulting solid is filtered, washed with water, and dried.
-
The final product is purified by recrystallization from ethanol.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17]
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.
-
The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined.
Antibacterial Activity Evaluation: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Molecular Mechanisms
Oxadiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. While the specific mechanisms for the 4-methoxyphenyl substituted isomers are not fully elucidated, related compounds have been shown to target key pathways in cancer progression.
EGFR Inhibition Pathway
Several oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[9][20][21][22] Inhibition of EGFR can block downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, leading to reduced tumor growth.
Caption: EGFR signaling pathway and its inhibition by oxadiazole derivatives.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical target in cancer therapy, as its aberrant activation is linked to inflammation and cell survival.[8][23][24][25][26] Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Caption: NF-κB signaling pathway and its inhibition by oxadiazole derivatives.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its isomers. While the available data suggests promising anticancer and antimicrobial activities, particularly for the 1,3,4- and 1,2,4-isomers, there is a clear need for direct comparative studies to fully elucidate the structure-activity relationships and identify the most potent isomer for further drug development. The provided experimental protocols and insights into potential signaling pathways offer a solid foundation for future research in this area. The scarcity of data on the 1,2,3-oxadiazole isomer underscores an opportunity for novel investigations. Further exploration of these compounds could lead to the development of new and effective therapeutic agents.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 8. frontiersin.org [frontiersin.org]
- 9. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. broadpharm.com [broadpharm.com]
- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. KEGG PATHWAY: map04064 [kegg.jp]
- 26. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Guide to the Experimental Profile of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive cross-validation of the experimental results for a key derivative, 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, and objectively compares its performance with other relevant analogues. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction to this compound: A Molecule of Interest
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] This moiety is a bioisostere of amide and ester groups, capable of participating in hydrogen bonding and enhancing the pharmacological profile of a molecule.[5] The subject of this guide, this compound, features a methoxy-substituted phenyl ring at the 2-position of the oxadiazole core. This structural feature is often associated with a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The rationale behind focusing on this particular analogue stems from the frequent appearance of the methoxyphenyl group in potent bioactive compounds, suggesting its importance in structure-activity relationships (SAR).
Comparative Analysis of Biological Activity
To provide a clear perspective on the efficacy of this compound, this section presents a comparative analysis of its biological activities alongside other notable 1,3,4-oxadiazole derivatives. The data is summarized in tabular format for ease of comparison.
Anticancer Activity
The antiproliferative potential of 1,3,4-oxadiazole derivatives has been extensively studied against various cancer cell lines.[1][2][3][7] The mechanism of action often involves the inhibition of key enzymes and growth factors crucial for cancer cell survival and proliferation.[1][3][8]
Below is a comparison of the cytotoxic activity of several 1,3,4-oxadiazole derivatives, including analogues with different substituents, to highlight the role of the 4-methoxyphenyl group. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent of 18.22 | - | - |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Hepatocellular Carcinoma Cells | Potent Apoptosis Induction | - | - |
| N1-(4-Methoxyphenyl)-2-{5-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3,4-oxadiazol-2-ylsulfanyl}acetamide | HT-29 (Colon) | 0.018 | - | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | Cisplatin | 4.98 |
| AMK OX-8 | A549 (Lung) | 25.04 | - | - |
| AMK OX-8 | HeLa (Cervical) | 35.29 | - | - |
| AMK OX-10 | HeLa (Cervical) | 5.34 | - | - |
Note: Direct IC₅₀ values for this compound were not consistently available across a range of cell lines in the reviewed literature; therefore, data for closely related and other potent analogues are presented for a broader context of the scaffold's potential.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents.[9] 1,3,4-Oxadiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[9][10][11][12] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[10]
The following table compares the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives, showcasing their minimum inhibitory concentrations (MICs) against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol analogues (4a, 4b, 4c) | MRSA | 62 | Ciprofloxacin | < 62 |
| OZE-I | S. aureus USA100 | 4 | - | - |
| OZE-II | S. aureus USA100 | 8 | - | - |
| OZE-III | S. aureus | 8-32 | - | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than Ampicillin | Ampicillin | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than Ampicillin | Ampicillin | - |
| 5-methyl-1,3,4-oxadiazole derivative (19) | S. aureus | 25 | - | - |
| 5-methyl-1,3,4-oxadiazole derivative (19) | E. coli | 25 | - | - |
| 5-methyl-1,3,4-oxadiazole derivative (19) | A. niger | 25 | - | - |
Note: As with the anticancer data, direct and comparative MIC values for this compound were limited. The table provides a representative comparison of the antimicrobial potential within the 1,3,4-oxadiazole class.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a key area of research.[13] Certain 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects, often evaluated using the carrageenan-induced paw edema model in rodents.[4][14] This model is a well-established method for assessing acute inflammation.[9][13][15]
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Rat | - | 33-62% | Indomethacin | - |
| 2-(1-adamantyl)-5-(3,4-di-MeO-phenyl)-1,3,4-oxadiazole | Rat | 60 mg/kg | >50% | Indomethacin | <50% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Rat | - | ~71% (analgesic activity) | Acetylsalicylic acid | 63.2% (analgesic activity) |
Experimental Protocols: A Self-Validating System
The trustworthiness of experimental data hinges on the robustness of the methodologies employed. This section provides detailed, step-by-step protocols for the key assays used to evaluate the biological activities of this compound and its analogues.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16][17]
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a reference drug (e.g., Doxorubicin) in culture medium.
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Following the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[17]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Caption: Workflow of the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21][22] This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (or other appropriate broth) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From an overnight culture of the test microorganism on an agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[20]
-
Caption: Workflow of the Broth Microdilution Assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[9][13][15] Injection of carrageenan into the paw of a rodent induces a biphasic acute inflammatory response characterized by edema.
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize rodents (typically rats or mice) to laboratory conditions for at least one week.
-
Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin or diclofenac sodium), and test groups for different doses of the compound.
-
-
Compound Administration:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Caption: Workflow of the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The collective experimental evidence strongly supports the 1,3,4-oxadiazole scaffold as a versatile pharmacophore with significant potential in drug discovery. While direct, comprehensive comparative data for this compound is still being aggregated in the public domain, the analysis of its analogues provides compelling evidence for its likely bioactivity. The presence of the 4-methoxyphenyl substituent is a common feature in many potent 1,3,4-oxadiazole derivatives, suggesting its favorable contribution to the interaction with biological targets.
Future research should focus on systematic in vitro and in vivo studies of this compound against a wider panel of cancer cell lines and microbial strains to establish a more definitive performance profile. Further structure-activity relationship studies, exploring modifications on both the phenyl and oxadiazole rings, will be instrumental in optimizing the potency and selectivity of this promising class of compounds.
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. ijnrd.org [ijnrd.org]
- 4. ajrconline.org [ajrconline.org]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmspr.in [ijmspr.in]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. researchhub.com [researchhub.com]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Profile of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and Its Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole and its key analogues. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective overview of their therapeutic potential.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial and anticancer effects.[1][2] The introduction of a 4-methoxyphenyl group at the 2-position of the oxadiazole ring has been a focal point of research, leading to the development of numerous analogues with enhanced biological activities. This guide focuses on a comparative analysis of these compounds, providing valuable insights for further drug discovery and development.
Antifungal Activity: Targeting Fungal Proliferation
Several analogues of this compound have demonstrated significant antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans.
A notable analogue, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) , has shown promising in vitro activity against C. albicans.[3][4]
Table 1: Antifungal Activity of a this compound Analogue
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | [3][4] |
Experimental Protocol: Antifungal Susceptibility Testing
The in vitro antifungal activity is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.
-
Inoculum Preparation: The fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The prepared fungal inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[5]
Signaling Pathway: Inhibition of Thioredoxin Reductase in Candida albicans
The proposed mechanism of antifungal action for some 1,3,4-oxadiazole analogues, including LMM5, involves the inhibition of the thioredoxin reductase (Trr1) enzyme in Candida albicans.[3][6] Trr1 is a key enzyme in the thioredoxin system, which is crucial for maintaining the redox balance within the fungal cell and protecting it from oxidative stress.[3][6] Inhibition of Trr1 disrupts this balance, leading to an accumulation of reactive oxygen species (ROS) and ultimately, fungal cell death.
Caption: Inhibition of Thioredoxin Reductase by this compound Analogues.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.
Table 2: In Vitro Anticancer Activity of this compound Analogues
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | HeLa (Cervical Cancer) | 5.2 | [7] |
| Analogue 1 | A549 (Lung Cancer) | 7.8 | [7] |
| Analogue 1 | Hep-2 (Laryngeal Cancer) | 6.5 | [7] |
| Analogue 2 | K-562 (Leukemia) | 1.95 | [8] |
| Analogue 2 | Jurkat (Leukemia) | 2.36 | [8] |
| Analogue 2 | KG-1a (Leukemia) | 3.45 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent, typically DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[9]
Signaling Pathway: EGFR Inhibition in Cancer
A key mechanism underlying the anticancer activity of some 1,3,4-oxadiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10][11] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[10][11] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and inhibiting downstream signaling.
Caption: Inhibition of the EGFR Signaling Pathway by this compound Analogues.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent bioactive molecules. The analogues discussed in this guide demonstrate significant potential as both antifungal and anticancer agents. The presented data and experimental protocols provide a solid foundation for further research in this area, encouraging the design and synthesis of novel derivatives with improved efficacy and selectivity. The elucidation of their mechanisms of action, particularly the inhibition of crucial signaling pathways like the thioredoxin reductase and EGFR pathways, offers clear targets for future drug development endeavors.
References
- 1. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Thioredoxin Regulates Multiple Hydrogen Peroxide-Induced Signaling Pathways in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioredoxin regulates multiple hydrogen peroxide-induced signaling pathways in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researcher.manipal.edu [researcher.manipal.edu]
- 8. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, lauded for its metabolic stability and favorable pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic core remains an area of intense research. This guide provides a comparative overview of prominent methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, offering insights into their respective advantages, limitations, and practical applicability for researchers, scientists, and drug development professionals.
Synthesis Methodologies: A Comparative Analysis
A variety of synthetic strategies have been developed to access 2,5-disubstituted 1,3,4-oxadiazoles, ranging from classical cyclodehydration reactions to modern one-pot and energy-assisted protocols. Here, we compare four key approaches: a one-pot synthesis-functionalization strategy, conventional thermal methods, and two green chemistry approaches utilizing microwave and ultrasound irradiation.
One-Pot Synthesis-Functionalization Strategy
This modern approach offers a streamlined route to 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available carboxylic acids. The reaction proceeds in two stages within a single reaction vessel: the initial formation of a monosubstituted 1,3,4-oxadiazole intermediate, followed by a copper-catalyzed C-H arylation.[1] This method is notable for its efficiency, broad substrate scope, and the avoidance of isolating intermediates, which significantly reduces synthetic steps.[1]
Conventional Heating Methods
Traditional synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often relies on the cyclodehydration of N,N'-diacylhydrazines.[2][3] This is typically achieved using strong dehydrating agents such as phosphorus oxychloride (POCl3).[2][3][4][5] While these methods are well-established and have been widely used, they often require harsh reaction conditions, extended reaction times, and can generate significant chemical waste.
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of 1,3,4-oxadiazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating.[6][7][8] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Ultrasound-Assisted Synthesis
As another green chemistry approach, ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, offering advantages such as shorter reaction times, milder conditions, and often improved yields.[9][10][11][12] It represents an energy-efficient and environmentally benign alternative to conventional methods.
Quantitative Data Comparison
The following table summarizes key quantitative data for the different synthetic methods, providing a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Reference |
| One-Pot Synthesis-Functionalization | Carboxylic acid, Aryl iodide | NIITP, CuI, 1,10-phenanthroline, Cs2CO3 | 3 h (oxadiazole formation) + 18 h (arylation) | 80 °C then 110 °C | 60-78% | [1][13] |
| Conventional Heating | Acylhydrazide, Carboxylic acid | POCl3 | 3 - 8 h | Reflux (80-90 °C) | 60-65% | [3][14] |
| Microwave-Assisted Synthesis | Mono-arylhydrazides, Acid chlorides | HMPA (solvent) | 5 - 10 min | Not specified | Good to excellent | [15][16] |
| Ultrasound-Assisted Synthesis | Aryl hydrazides, CS2 | DMF (drops) | Not specified | Not specified | Good to excellent | [10][12] |
Experimental Protocols
General Procedure for One-Pot Synthesis-Arylation
To a dry Schlenk tube under a nitrogen atmosphere, the carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv) are added. Anhydrous 1,4-dioxane is then added, and the mixture is heated at 80 °C for 3 hours. After cooling to room temperature, the aryl iodide (2.5 equiv), copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (1.5 equiv) are added. The reaction mixture is then heated at 110 °C for 18 hours. Upon completion, the reaction is cooled, filtered through a silica plug, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.[1][13]
General Procedure for Conventional Synthesis using POCl3
A mixture of an acylhydrazide (1 equiv) and a substituted carboxylic acid (1 equiv) is refluxed in phosphorus oxychloride (POCl3) for a specified period. After the reaction is complete, the excess POCl3 is removed by distillation under reduced pressure. The residue is then poured onto crushed ice and neutralized with a suitable base, such as sodium bicarbonate. The precipitated solid is filtered, washed with water, and purified by recrystallization.[3][5]
General Procedure for Microwave-Assisted Synthesis
A mixture of a mono-arylhydrazide and an acid chloride is heated in hexamethylphosphoramide (HMPA) under microwave irradiation. The reaction is typically completed within minutes. The work-up procedure usually involves pouring the reaction mixture into water and collecting the precipitated product by filtration.[15]
General Procedure for Ultrasound-Assisted Synthesis
Aryl hydrazides are reacted with carbon disulfide in the presence of a few drops of dimethylformamide (DMF) under ultrasound irradiation. This method often proceeds without the need for acidic or basic catalysts and offers a simple work-up and purification process.[10][12]
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles, highlighting the key stages from starting materials to the final, characterized product.
Caption: A generalized workflow for the synthesis and characterization of 2,5-disubstituted 1,3,4-oxadiazoles.
Conclusion
The choice of synthetic method for 2,5-disubstituted 1,3,4-oxadiazoles depends on several factors, including the desired substrate scope, scalability, and the availability of specialized equipment. The one-pot synthesis-functionalization strategy offers an elegant and efficient route for rapid library synthesis and late-stage functionalization. For large-scale production, conventional methods, despite their drawbacks, may still be relevant. However, the increasing emphasis on green chemistry makes microwave and ultrasound-assisted methods highly attractive alternatives, offering significant reductions in reaction times and environmental impact. Researchers should carefully consider these factors to select the most appropriate method for their specific research and development needs.
References
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazol...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives: A Guide for Drug Discovery Professionals
An In-Silico Exploration of a Privileged Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3][4][5] Its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it an attractive moiety for the design of novel therapeutic agents.[1][5] This guide provides a comparative overview of molecular docking studies of various 1,3,4-oxadiazole derivatives against several key biological targets implicated in cancer, neurological disorders, and inflammation. The data presented herein is collated from recent in-silico research, offering a valuable resource for researchers and scientists in the field of drug development.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various comparative docking studies, showcasing the binding affinities of different 1,3,4-oxadiazole derivatives against their respective protein targets. Docking scores and binding energies are presented to facilitate a clear comparison of the inhibitory potential of the compounds.
Table 1: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives Against EGFR and VEGFR2
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
| Derivative 7j | VEGFR2 | - | -48.89 | [6] |
| Derivative 7g | VEGFR2 | - | -46.32 | [6] |
| Derivative 7l | VEGFR2 | - | -45.01 | [6] |
| Derivative 7i | EGFR | - | -34.19 | [6] |
| Derivative 7j | EGFR | - | -33.23 | [6] |
| Derivative 7g | EGFR | - | -31.01 | [6] |
| Compound IIe | EGFR (1M17) | -7.89 | - | [1] |
| Other Derivatives | EGFR (1M17) | -6.26 to -7.80 | - | [1] |
A lower docking score or a more negative binding energy generally indicates a stronger binding affinity.
Table 2: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives Against Various Targets
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Standard Drug | Standard Drug Score (kcal/mol) | Reference |
| Compound 5a | CDK-2 | 2R3J | -10.654 | Flavopiridol | -9.919 | [5][7] |
| Compound 5d | CDK-2 | 2R3J | -10.169 | Flavopiridol | -9.919 | [5][7] |
| 17 Compounds | GABAa Receptor | 4COF | -66.344 to -102.653 (MolDock Score) | Ethosuximide | -50.6357 (MolDock Score) | [8] |
| - | GABAa Receptor | 4COF | - | Carbamazepine | -58.5047 (MolDock Score) | [8] |
| Compound R1211 (C-3) | Sodium Channel | 4F4L | -5.34 | Phenytoin | - | [9] |
| Compound DHP E06 (C-5) | Calcium Channel | 3DVM | -2.13 | Ethosuximide | - | [9] |
| Compound 5 | DNA Gyrase (Gyr A) | 3LPX | -8.3 | - | - | [10] |
| Compound 7 | DNA Gyrase (Gyr A) | 3LPX | -7.8 | - | - | [10] |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of molecular docking studies are heavily dependent on the experimental protocols employed. Below are summaries of the methodologies cited in the reviewed literature, providing a detailed look into the computational procedures.
General Molecular Docking Workflow:
A typical molecular docking study involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results. The general workflow is depicted in the diagram below.
Caption: A flowchart illustrating the key stages of a typical comparative molecular docking study.
Protocol for Docking against EGFR and VEGFR2: [6][11]
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., EGFR and VEGFR2) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.
-
Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives were drawn using chemical drawing software and then converted to 3D structures. The energy of these structures was minimized using appropriate force fields.
-
Docking Software: Molecular docking simulations were performed using software such as Molecular Operating Environment (MOE) or AutoDock Vina.
-
Active Site Definition: The binding pocket (active site) of the target protein was defined based on the co-crystallized ligand or through literature information.
-
Docking and Scoring: The prepared ligands were docked into the defined active site of the receptor. The resulting poses were scored based on their binding affinity, typically expressed in kcal/mol or kJ/mol. The pose with the lowest energy was selected for further analysis.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
Protocol for Docking against GABAa Receptor: [8]
-
Receptor and Ligand Preparation: The 3D structure of the GABAa receptor (PDB ID: 4COF) was retrieved from the PDB. The structures of 65 1,3,4-oxadiazole derivatives were prepared for docking.
-
Docking Program: Molegro Virtual Docker (MVD) was utilized for the docking simulations.
-
Scoring Function: The MolDock score was used to estimate the binding affinity between the ligands and the receptor.
-
Interaction Analysis: The number and type of hydrogen bond interactions between the test compounds and the amino acid residues of the receptor were analyzed.
Protocol for Docking against Cyclin-Dependent Kinase 2 (CDK-2): [5][7]
-
Protein Structure: The crystal structure of CDK-2 (PDB code: 2R3J) was used as the receptor.
-
Ligand Preparation: The structures of the synthesized 1,3,4-oxadiazole derivatives were built and optimized.
-
Docking Software: The specific docking program used was not explicitly mentioned in the abstract, but the process involved assessing the binding affinity within the active site of the CDK-2 protein.
-
Binding Affinity Assessment: The docking scores were calculated to evaluate the binding strength of the derivatives, with the most potent compounds exhibiting the lowest scores.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the broader context of this research, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for drug discovery involving docking studies.
References
- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Selectivity of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to progressing a potential therapeutic from a hit to a lead candidate. This guide provides an in-depth, technical framework for assessing the selectivity of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, a member of the biologically active 1,3,4-oxadiazole class of compounds.[1][2][3][4][5][6][7] While the specific target of this particular molecule is not definitively established in public literature, the 1,3,4-oxadiazole scaffold is a privileged structure known to interact with a variety of biological targets, including kinases, which are frequently implicated in oncology.[6][7]
Therefore, for the purpose of this illustrative guide, we will postulate that through initial high-throughput screening, this compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial in cell signaling and a well-established cancer target.[8][9][10][11] This guide will outline a rigorous, multi-faceted workflow to not only confirm its engagement with EGFR but, more critically, to delineate its selectivity profile against other kinases, with a particular focus on Src, a non-receptor tyrosine kinase, as a key comparator.[12][13][14][15]
The Imperative of Selectivity Profiling
A "selective" inhibitor is one that preferentially binds to its intended target with significantly higher affinity than to other proteins, particularly those that are structurally related.[16][17][18] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and a narrow therapeutic window.[16] Conversely, in some cases, a well-characterized "polypharmacology" (engaging multiple targets) can be therapeutically advantageous.[18] Thus, a comprehensive assessment of selectivity is not merely a checkbox exercise but a foundational component of understanding a compound's mechanism of action and its potential clinical utility.
This guide will navigate through a logical sequence of experiments, from initial biochemical validation to in-cell target engagement and broad kinome screening.
Experimental Workflow for Selectivity Assessment
A robust assessment of selectivity requires a multi-pronged approach, integrating biochemical and cellular assays. The following workflow provides a comprehensive strategy to build a detailed selectivity profile for this compound.
Caption: A multi-step workflow for assessing compound selectivity.
Step 1: Initial In Vitro Potency and Selectivity Assessment
Causality Behind Experimental Choice: The first step is to quantify the inhibitory activity of this compound against our primary target, EGFR, and a closely related kinase, Src, in a controlled, cell-free system. This provides a baseline measure of potency (typically as an IC50 value) and an initial indication of selectivity. We will use a continuous-read kinase assay for this purpose.[19]
Detailed Protocol: In Vitro Kinase Inhibition Assay (EGFR & Src)
This protocol is adapted for a 384-well plate format and utilizes a fluorescence-based readout.
Materials:
-
Recombinant human EGFR and Src kinase (active forms)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT)[19]
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)[19]
-
This compound
-
Staurosporine (as a non-selective control inhibitor)
-
DMSO
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of fluorescence detection (e.g., λex360/λem485)[19]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in 50% DMSO.
-
Enzyme Preparation: Dilute EGFR and Src enzymes to a working concentration (e.g., 10 nM for EGFR, to be optimized for each enzyme lot) in 1X kinase reaction buffer.
-
Assay Setup:
-
Add 0.5 µL of the serially diluted compounds or 50% DMSO (for vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the diluted enzyme to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation: Prepare a 1.13X ATP/peptide substrate mix in the kinase reaction buffer. The ATP concentration should be at or near the Km for each respective kinase to accurately reflect the inhibitor's affinity.[18] For this example, we will use 15 µM ATP and 5 µM peptide for EGFR.[19]
-
Add 45 µL of the ATP/peptide substrate mix to each well to start the kinase reaction.
-
Data Acquisition: Immediately place the plate in the plate reader and monitor the increase in fluorescence every 60-90 seconds for 60-120 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation and Interpretation:
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 50 |
| Src | 1,500 | |
| Staurosporine (Control) | EGFR | 5 |
| Src | 8 |
A significant difference in the IC50 values between EGFR and Src (in this hypothetical case, a 30-fold difference) provides the initial evidence of selectivity. Staurosporine, a known promiscuous inhibitor, would be expected to show potent activity against both kinases, highlighting the selective nature of our test compound.[16]
Step 2: Confirming Target Engagement in a Cellular Context with CETSA
Causality Behind Experimental Choice: While in vitro assays are crucial, they do not account for cell permeability, target accessibility, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies direct drug-target interaction within intact cells.[5][20][21][22][23] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][20][21][22][23]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
Materials:
-
A suitable cell line with endogenous expression of EGFR and Src (e.g., A431 cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies specific for EGFR and Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture A431 cells to ~80% confluency. Treat the cells with this compound (e.g., at 1 µM and 10 µM) or DMSO for 1-2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Add lysis buffer to the cells and lyse through freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies against EGFR and Src.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein (relative to the unheated control) against the temperature for both vehicle- and compound-treated samples to generate CETSA melt curves.
-
Data Interpretation:
A successful CETSA experiment will show a rightward shift in the melt curve for the target protein in the presence of the binding compound, indicating thermal stabilization. In our example, we would expect to see a significant shift for EGFR, confirming target engagement in the cells. A much smaller or no shift for Src would further support the selectivity of this compound.
Caption: Hypothetical CETSA melt curves for EGFR and Src.
Step 3: Quantifying Binding Affinity with a Competitive Binding Assay
Causality Behind Experimental Choice: To complement the functional data from the kinase assay and the target engagement data from CETSA, a competitive binding assay directly measures the affinity (dissociation constant, Kd) of the compound for its target.[1][2][24] This is often performed in the absence of ATP, providing a true measure of the compound's intrinsic binding affinity.
Detailed Protocol: Competitive Binding Assay
This protocol describes a common format where a known, broad-spectrum, immobilized ligand competes with the test compound for binding to the kinase.
Materials:
-
Kinases of interest (EGFR, Src)
-
Immobilized broad-spectrum kinase inhibitor (e.g., on beads)
-
This compound
-
Assay buffer
-
Detection system (e.g., quantitative PCR if kinases are DNA-tagged, or a labeled antibody)
Procedure:
-
Assay Setup: In a multi-well plate, combine the kinase, the immobilized ligand, and a serial dilution of this compound in the assay buffer.
-
Incubation: Incubate the plate to allow the binding competition to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Quantification: Quantify the amount of kinase bound to the immobilized ligand using a suitable detection method.
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. Plot the percentage of bound kinase against the log of the test compound concentration to determine the Kd.
Data Presentation and Interpretation:
| Compound | Target Kinase | Kd (nM) |
| This compound | EGFR | 75 |
| Src | 2,500 |
The ratio of Kd values provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for the primary target.
Step 4: Broad Selectivity Profiling with Kinome Screening
Causality Behind Experimental Choice: To gain a comprehensive understanding of selectivity, it is essential to screen the compound against a large panel of kinases.[6][16][17][18] This can reveal unexpected off-targets and provide a broader context for the compound's activity. Several commercial services offer screening against hundreds of kinases.
Experimental Approach: Kinase Panel Screening
Typically, the compound is sent to a specialized vendor and screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases (e.g., >400). The data is usually reported as the percentage of remaining kinase activity compared to a vehicle control.
Data Presentation and Interpretation:
The results are often visualized as a dendrogram, where the kinases are grouped by phylogenetic similarity. The degree of inhibition is represented by color or symbol size.
Caption: A hypothetical kinome scan dendrogram.
A highly selective compound will show potent inhibition of only a few kinases, ideally just the intended target. A promiscuous compound will inhibit many kinases across the kinome tree.[6][16][17] This broad view is critical for predicting potential side effects and for guiding further lead optimization efforts.
Step 5: Complementary In Silico Off-Target Prediction
Causality Behind Experimental Choice: Computational methods can complement experimental screening by predicting potential off-targets based on the structural similarity of kinase ATP binding sites or through machine learning models trained on large datasets of compound-protein interactions.[25][26][27][28] This can help prioritize which off-targets identified in broad screening to follow up on or suggest potential liabilities that were not included in the experimental panel.
Computational Approach:
Various software and web servers are available for in silico selectivity profiling. These tools typically take the 2D or 3D structure of the compound as input and screen it against a database of protein structures.
Data Interpretation: The output is usually a list of potential off-targets with a predicted binding score or probability. These predictions should always be validated experimentally.
Signaling Pathway Context
Understanding the signaling pathways in which the primary target and key off-targets are involved is crucial for interpreting the potential physiological consequences of inhibition.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation.[9][10][11][29][30]
Src Signaling Pathway
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. annualreviews.org [annualreviews.org]
- 24. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-Methoxyphenyl)-1,3,4-oxadiazole: A Comparative Analysis Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthetic heterocyclic compound 2-(4-Methoxyphenyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole class, a group of molecules that has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Extensive research has demonstrated the potential of 1,3,4-oxadiazole derivatives as anticancer and antimicrobial agents. This guide provides a comparative performance benchmark of compounds structurally related to this compound against established standard drugs in preclinical studies.
Disclaimer: Direct comparative experimental data for this compound against standard compounds was not available in the reviewed literature. The data presented below is for structurally similar derivatives and is intended to provide an illustrative benchmark of the potential activity of this class of compounds.
In Vitro Anticancer Activity: Comparative Data
The in vitro cytotoxic activity of 1,3,4-oxadiazole derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. In the following table, the performance of a derivative of this compound is compared with the standard anticancer drug, 5-Fluorouracil.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Standard Compound | IC50 (µM) |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | Breast Cancer | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| SGC-7901 | Stomach Cancer | 30.0 ± 1.2 | 28.9 ± 2.2 | ||
| HepG2 | Liver Cancer | 18.3 ± 1.4 | 16.7 ± 1.5 |
In Vitro Antimicrobial Activity: Comparative Data
The antimicrobial efficacy of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents a comparison of a 1,3,4-oxadiazole derivative with the standard antibiotic, Ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Compound | MIC (µg/mL) |
| 2-(isobutyldisulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Staphylococcus aureus | 12.5 | Ciprofloxacin | 3.12 |
| Bacillus subtilis | 6.25 | 3.12 | ||
| Escherichia coli | 25 | 1.56 | ||
| Pseudomonas aeruginosa | 25 | 1.56 |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The test compound, this compound, and the standard drug (e.g., Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A series of dilutions of the test and standard compounds are prepared in the culture medium.
-
The culture medium from the seeded plates is replaced with the medium containing different concentrations of the compounds. A control group receives only the vehicle (e.g., DMSO).
-
The plates are incubated for a specified period, typically 24 to 72 hours.
3. MTT Assay Procedure:
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This document provides a comprehensive guide to the proper disposal procedures for 2-(4-methoxyphenyl)-1,3,4-oxadiazole, emphasizing immediate safety protocols and logistical planning.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the guidance provided for structurally similar compounds should be followed with caution. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Classification: Based on data for similar oxadiazole compounds, this compound should be handled as a hazardous substance. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed.[1][2][3][4] Some may also have long-lasting harmful effects on aquatic life.[2] Therefore, it is essential to prevent the entry of this compound into drains, waterways, or the soil.[5]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[6][7] In-laboratory treatment of chemical waste should only be undertaken by trained personnel following validated protocols.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[6]
-
Segregate solid waste (e.g., contaminated personal protective equipment, filter paper, empty containers) from liquid waste (e.g., unused solutions).[6]
-
-
Waste Packaging and Labeling:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.[6]
-
Ensure containers are in good condition and free from leaks.
-
For solid waste, it is advisable to place it in a securely sealed, heavy-duty plastic bag before transferring it to the designated solid waste container.[6]
-
For liquid waste, use a sealed, leak-proof container, and do not fill it to more than 80% capacity to allow for vapor expansion.[6]
-
Label each container with a hazardous waste tag immediately upon adding the first item of waste.[6] The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Storage of Waste:
-
Store hazardous waste in a designated, secure, and well-ventilated area, away from general laboratory traffic.[6]
-
The storage area should have secondary containment to mitigate any potential leaks or spills.[6]
-
Adhere to your institution's guidelines regarding the accumulation limits for hazardous waste.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[6]
-
Provide them with accurate information about the waste, including its chemical composition and quantity.
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other relevant national and local regulations.[8][9] It is imperative to consult and adhere to all federal, state, and local regulations when disposing of this substance.[8]
Quantitative Data
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole
This guide provides essential safety, handling, and disposal information for 2-(4-Methoxyphenyl)-1,3,4-oxadiazole, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure the safe management of this chemical in a laboratory setting.
Hazard Summary
This compound is classified with several hazards that necessitate careful handling to avoid exposure.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1][4]
| Hazard Classification | GHS Hazard Statement | Description of Effects |
| Skin Irritation (Category 2) | H315 | Causes skin irritation, which may result in itching, scaling, reddening, or blistering.[1][2][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation, characterized by redness, watering, and pain.[1][2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation upon inhalation of dust or fumes.[1][2][4] |
| Acute Toxicity - Oral (Category 4) | H302 | Harmful if swallowed.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE varies based on the specific laboratory operation being performed.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood.[5][6] |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[5] |
| Emergency Situations (Spills or Releases) | Full-face respirator with a multi-sorbent cartridge, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[5][7] | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires adherence to the following procedures to minimize exposure and ensure a controlled laboratory environment.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6][8][9]
-
Pre-Use Inspection: Before starting any work, inspect all PPE for integrity. Ensure that the fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment and reagents ready to avoid interruptions. This includes weigh boats, spatulas, and labeled waste containers.[9]
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.
Handling and Weighing
-
Containment: Handle the compound exclusively within the chemical fume hood to control dust and vapors.[8][9]
-
Dispensing: When transferring the powder, use a spatula and minimize drop heights to reduce dust generation.[10] If possible, use an enclosed balance.[9]
-
Container Management: Keep the container of this compound tightly closed when not in use.[1][4][9]
-
Avoid Inhalation: Do not breathe in the dust or fumes.[1] The ventilation system of the fume hood should be sufficient to prevent respiratory exposure.
Post-Handling
-
Decontamination: Clean all equipment and the work surface thoroughly after use. Wet cleaning methods or a HEPA vacuum are recommended to avoid dispersing dust.[9][10]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.[5][11]
-
Liquid Waste: If the compound is dissolved in a solvent, collect the liquid waste in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-proof sharps container.[11]
Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Ensure containers are tightly closed.[1][4]
Final Disposal
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved waste disposal company.[1][4] Do not pour chemical waste down the drain or dispose of it with regular trash.[1][2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. dustarrest.com [dustarrest.com]
- 11. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
